molecular formula C9H14N2O2 B1608481 methyl 3-isobutyl-1H-pyrazole-5-carboxylate CAS No. 517870-29-0

methyl 3-isobutyl-1H-pyrazole-5-carboxylate

Numéro de catalogue: B1608481
Numéro CAS: 517870-29-0
Poids moléculaire: 182.22 g/mol
Clé InChI: IVPIXBYEPVQRDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-isobutyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-isobutyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)4-7-5-8(11-10-7)9(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPIXBYEPVQRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402712
Record name methyl 3-isobutyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517870-29-0
Record name methyl 3-isobutyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

methyl 3-isobutyl-1H-pyrazole-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate

Foreword: Navigating the Landscape of Novel Scaffolds

In the dynamic field of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is paramount. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored derivative: methyl 3-isobutyl-1H-pyrazole-5-carboxylate . While direct literature on this exact molecule is sparse, this document serves as a technical primer, extrapolating its chemical properties, proposing robust synthetic routes, and discussing its potential applications by drawing upon established principles of pyrazole chemistry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and resultant physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Structural Anatomy

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is an asymmetrically substituted pyrazole. Its structure comprises:

  • A 1H-pyrazole ring : An aromatic five-membered heterocycle that is relatively electron-rich and capable of hydrogen bonding.

  • An isobutyl group at the C3 position: A non-polar, alkyl substituent that will increase the lipophilicity of the molecule.

  • A methyl carboxylate group at the C5 position: An electron-withdrawing group that also serves as a versatile chemical handle for further derivatization.

The presence of the N-H proton on the pyrazole ring allows for the existence of tautomers, a common feature of N-unsubstituted pyrazoles.

Caption: Structure of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate.

Predicted Physicochemical Properties

The following table summarizes the predicted properties. These values are estimations based on computational models and data from analogous structures like 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and ethyl 5-methyl-1H-pyrazole-3-carboxylate.[3][4]

PropertyPredicted ValueRationale & Significance
Molecular Formula C9H14N2O2-
Molecular Weight 182.22 g/mol Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.
Appearance White to off-white solidSimilar pyrazole carboxylates are typically crystalline solids at room temperature.[4][5]
Melting Point 85 - 110 °CThe presence of the N-H group allows for hydrogen bonding, likely resulting in a higher melting point than an N-alkylated analogue.
Boiling Point > 300 °C (Predicted)High boiling point is expected due to polarity and hydrogen bonding capabilities.
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.The ester and pyrazole N-H provide polarity, while the isobutyl group adds non-polar character.
pKa ~11-12 (pyrazole N-H)The pyrazole N-H is weakly acidic. The second nitrogen is basic. This amphoteric nature can be exploited in purification.

Synthesis and Purification

The most common and robust method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[6] For the target molecule, a plausible and efficient route involves the reaction of a β-ketoester with hydrazine hydrate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials. The key is the initial synthesis of the appropriate β-ketoester, methyl 5-methyl-3-oxohexanoate.

G cluster_0 Step 1: β-Ketoester Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Purification A Isovaleryl Chloride C Intermediate Adduct A->C Pyridine, DCM, 0°C B Meldrum's Acid B->C D Methyl 5-methyl-3-oxohexanoate C->D Methanol, Reflux F Target Molecule D->F Ethanol/Acetic Acid, RT E Hydrazine Hydrate E->F G Crude Product F->G H Column Chromatography G->H Silica Gel, Hexanes/EtOAc I Pure Product H->I

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Rationale: This protocol is adapted from established procedures for synthesizing similar pyrazole carboxylates.[7] The use of a β-ketoester and hydrazine is a classic and high-yielding approach to 3,5-disubstituted pyrazoles. The reaction is typically acid-catalyzed to facilitate the initial condensation and subsequent cyclization.

Materials:

  • Methyl 5-methyl-3-oxohexanoate (the β-ketoester precursor)

  • Hydrazine monohydrate

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-methyl-3-oxohexanoate (1.0 eq) in a mixture of absolute ethanol and glacial acetic acid (e.g., 100:1 v/v).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrazine monohydrate (1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Experimental Protocol: Purification

Rationale: The crude product will likely contain unreacted starting materials and potential regioisomeric byproducts. Flash column chromatography is the standard and most effective method for isolating the desired product to a high degree of purity.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Crude methyl 3-isobutyl-1H-pyrazole-5-carboxylate

Procedure:

  • Prepare a silica gel slurry in a hexanes/ethyl acetate mixture (e.g., 90:10) and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified methyl 3-isobutyl-1H-pyrazole-5-carboxylate.

Spectroscopic and Analytical Characterization

Structural confirmation is a critical, self-validating step in synthesis. The combination of NMR spectroscopy and mass spectrometry provides unambiguous evidence of the target molecule's identity and purity. The predicted data below is based on spectroscopic rules and data from analogous compounds.[2][6][8]

Predicted Spectroscopic Data
TechniquePredicted DataInterpretation
¹H NMR (400 MHz, CDCl₃)δ ~11-12 (br s, 1H, N-H), 6.6 (s, 1H, pyrazole C4-H), 3.9 (s, 3H, O-CH₃), 2.6 (d, 2H, -CH₂-), 2.0 (m, 1H, -CH-), 0.9 (d, 6H, -CH(CH₃)₂)The broad singlet at high ppm is characteristic of the acidic N-H proton. The singlet around 6.6 ppm is the pyrazole ring proton. The remaining signals correspond to the isobutyl and methyl ester groups.
¹³C NMR (100 MHz, CDCl₃)δ ~162 (C=O), ~154 (C3), ~140 (C5), ~108 (C4), ~52 (O-CH₃), ~42 (-CH₂-), ~28 (-CH-), ~22 (-CH(CH₃)₂)The chemical shifts are indicative of the carbon environments. The ester carbonyl will be the most downfield signal. The pyrazole ring carbons will appear in the aromatic region.
HRMS (ESI+) m/z [M+H]⁺ calculated for C₉H₁₅N₂O₂: 183.1128; found: 183.11xxHigh-Resolution Mass Spectrometry provides the exact mass, confirming the elemental composition of the molecule.
FTIR (cm⁻¹)~3200 (N-H stretch), ~2960 (C-H stretch, alkyl), ~1725 (C=O stretch, ester), ~1580 (C=N stretch, ring)Infrared spectroscopy confirms the presence of key functional groups.[2]

Chemical Reactivity and Derivatization Potential

The utility of a building block is defined by its reactivity and the ease with which it can be elaborated into more complex structures. Methyl 3-isobutyl-1H-pyrazole-5-carboxylate possesses two primary sites for chemical modification: the pyrazole ring and the methyl ester.

Reactions at the Ester Group

The methyl ester is a versatile handle for creating analogues, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

  • Hydrolysis: Treatment with a base like sodium hydroxide in methanol/water will readily hydrolyze the ester to the corresponding carboxylic acid.[6][8] This acid can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., EDC, HATU), significantly expanding the accessible chemical space.

  • Amidation: Direct conversion of the ester to an amide can sometimes be achieved by heating with an amine, though this is often less efficient than the hydrolysis-coupling sequence.

Reactions at the Pyrazole Ring
  • N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile that can react with various electrophiles like alkyl halides or aryl halides (in the presence of a suitable catalyst) to yield N1-substituted pyrazoles.[6] It is important to note that alkylation of asymmetrically substituted pyrazoles can lead to a mixture of regioisomers (N1 vs. N2 substitution), which may require careful reaction optimization and chromatographic separation.[6]

  • Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions such as halogenation or nitration. The C4 position is generally the most susceptible to electrophilic attack in 1H-pyrazoles.

G cluster_ester Ester Modifications cluster_ring Ring Modifications TM Methyl 3-isobutyl-1H- pyrazole-5-carboxylate Acid Carboxylic Acid Derivative TM->Acid NaOH, MeOH/H₂O N_Alk N-Alkylated Analogues TM->N_Alk Base (e.g., K₂CO₃), Alkyl Halide C4_Sub C4-Substituted Pyrazoles TM->C4_Sub e.g., NBS, CCl₄ Amide Amide Library Acid->Amide Amine, EDC/HATU

Caption: Key reactivity and derivatization pathways.

Applications in Research and Development

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical research.[2][9] Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

  • Drug Discovery Intermediate: This molecule is an ideal starting point for library synthesis. The isobutyl group provides a lipophilic anchor, while the ester and N-H sites allow for systematic modification to probe interactions with biological targets. For example, similar pyrazole carboxylic acids are key intermediates in the synthesis of drugs like Sildenafil.[3]

  • Fragment-Based Screening: The relatively small size and defined chemical handles make this compound suitable for inclusion in fragment libraries for screening against protein targets.

  • Agrochemical Research: Pyrazole amides are known to play a significant role in agrochemical research, particularly as fungicides.[6] The derivatization of the title compound into amides could yield novel candidates for crop protection.

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 3-isobutyl-1H-pyrazole-5-carboxylate is not available, general precautions for similar laboratory chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed and may cause skin and eye irritation, consistent with related pyrazole derivatives.[10][11][12]

Conclusion

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate represents a valuable, albeit underexplored, building block for chemical synthesis. Its straightforward preparation, versatile chemical handles, and the established biological relevance of the pyrazole core make it an attractive scaffold for researchers in drug discovery and materials science. This guide provides a comprehensive, experience-based framework for its synthesis, characterization, and strategic application. By leveraging these foundational principles, scientists can confidently incorporate this promising molecule into their research and development pipelines, paving the way for future innovations.

References

  • Gedgaudas, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3732. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Gedgaudas, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (2024). Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. Retrieved from [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 623-657. Available at: [Link]

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Singh, R., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4998. Available at: [Link]

  • Siddiqui, H. L., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(3), M833. Available at: [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Methyl 1H-pyrazole-3-carboxylate - Safety Data Sheet. Retrieved from a publicly available SDS for a similar compound.
  • Pharmaffiliates. (n.d.). 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Generic SDS Provider. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet.
  • Beilstein Journal of Organic Chemistry. (2023). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-pyretic, and anti-obesity properties.[1] Their utility extends to being crucial intermediates in the synthesis of blockbuster drugs, such as Sildenafil.[2][3] The presence of ester functionalities on the pyrazole ring offers a versatile handle for the generation of diverse derivatives with potentially enhanced medicinal and biological properties.[1]

This guide will focus on the methyl 3-isobutyl-1H-pyrazole-5-carboxylate variant, providing a robust framework for its synthesis and analysis.

Physicochemical Properties and Identification

While specific data for methyl 3-isobutyl-1H-pyrazole-5-carboxylate is not cataloged, we can predict its key properties based on analogous structures.

PropertyPredicted Value/CharacteristicRationale/Reference Analog
Molecular Formula C9H14N2O2Based on the structure: isobutyl group (C4H9), methyl ester (CH3), and the pyrazole ring (C3HN2) with a carboxylate group (CO2).
Molecular Weight 182.22 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar pyrazole carboxylic acids and their methyl esters are solids.[4]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.General solubility of similar organic compounds.
CAS Number Not readily available in public databases as of the latest search.This suggests the compound may be novel or not widely commercialized.

Synthesis of Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate: A Proposed Pathway

The synthesis of asymmetrically substituted pyrazoles like methyl 3-isobutyl-1H-pyrazole-5-carboxylate can be achieved through several established methods. The Knorr pyrazole synthesis and related one-pot procedures are particularly relevant.[5][6] A plausible and efficient synthetic route involves the condensation of a β-keto ester with a hydrazine derivative.

Proposed Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of the β-Keto Ester Intermediate cluster_1 Step 2: Cyclocondensation to form the Pyrazole Ring cluster_2 Step 3: Esterification A Methyl isovalerate D Claisen Condensation A->D B Ethyl acetate B->D C Sodium ethoxide C->D Base E Ethyl 4-methyl-3-oxopentanoate (β-Keto Ester) D->E F Ethyl 4-methyl-3-oxopentanoate H Knorr Pyrazole Synthesis F->H G Hydrazine hydrate G->H I 3-Isobutyl-1H-pyrazol-5(4H)-one H->I J 3-Isobutyl-1H-pyrazol-5(4H)-one M Fischer Esterification J->M K Methanol K->M L Acid catalyst (e.g., H2SO4) L->M Catalyst N Methyl 3-isobutyl-1H-pyrazole-5-carboxylate M->N Applications_Workflow cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Potential Therapeutic Areas A Methyl 3-isobutyl-1H- pyrazole-5-carboxylate B Hydrolysis A->B D N-Alkylation/Arylation A->D C Amide Coupling B->C Carboxylic Acid Intermediate E Anti-inflammatory C->E F Analgesic C->F G Anticancer D->G H Antiviral D->H

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of methyl 3-isobutyl-1H-pyrazole-5-carboxylate, a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities. We will delve into the logical synthesis of the target molecule and a detailed, multi-technique spectroscopic analysis workflow. The causality behind experimental choices, from 1D and 2D Nuclear Magnetic Resonance (NMR) to Infrared (IR) Spectroscopy and Mass Spectrometry (MS), is explained to provide a robust, self-validating system for structural confirmation.

Introduction: The Pyrazole Scaffold and the Target Molecule

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise arrangement of substituents on the pyrazole ring is critical to its function, making unambiguous structure determination an essential step in its development.

Our target molecule, methyl 3-isobutyl-1H-pyrazole-5-carboxylate (CAS 517870-29-0), presents an interesting case for structure elucidation due to the potential for regioisomerism during synthesis. The core challenge lies in definitively confirming the positions of the isobutyl and methyl carboxylate groups at C3 and C5, respectively, and ruling out the alternative 1,5-disubstituted isomer. This guide will walk through a systematic approach to achieve this confirmation.

Proposed Synthesis: A Logic-Driven Approach

A common and effective method for the synthesis of pyrazole-5-carboxylates is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[3] For our target molecule, a plausible synthetic route begins with the Claisen condensation of ethyl isovalerate and dimethyl carbonate to yield the key intermediate, methyl 4-methyl-3-oxopentanoate. Subsequent reaction with hydrazine hydrate would lead to cyclization and the formation of the desired pyrazole ring.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis Ethyl_Isovalerate Ethyl Isovalerate Methyl_4_methyl_3_oxopentanoate Methyl 4-methyl-3-oxopentanoate (β-ketoester intermediate) Ethyl_Isovalerate->Methyl_4_methyl_3_oxopentanoate Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Methyl_4_methyl_3_oxopentanoate Base Base (e.g., NaOMe) Base->Methyl_4_methyl_3_oxopentanoate catalyst Target_Molecule Methyl 3-isobutyl- 1H-pyrazole-5-carboxylate Methyl_4_methyl_3_oxopentanoate->Target_Molecule Cyclocondensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Target_Molecule

Figure 1: Proposed synthetic workflow for the target molecule.

This reaction is expected to predominantly yield the 3-isobutyl-5-carboxylate isomer due to the higher reactivity of the ketone carbonyl with hydrazine compared to the ester carbonyl. However, spectroscopic confirmation is imperative.

Spectroscopic Analysis: A Multi-Faceted Approach

The cornerstone of structure elucidation lies in the synergistic use of various spectroscopic techniques. We will now detail the expected data from each method and the logic of their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will utilize a suite of 1D and 2D NMR experiments.

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for methyl 3-isobutyl-1H-pyrazole-5-carboxylate, based on known values for similar pyrazole derivatives and substituent effects.

Assignment Atom Number Predicted ¹H NMR (δ, ppm) Multiplicity Coupling Constant (J, Hz) Predicted ¹³C NMR (δ, ppm)
Pyrazole-H4~6.7s-~108
Methoxy-H8~3.9s-~52
Methylene-H1'~2.6d~7.2~36
Methine-H2'~2.1m-~28
Methyl-H3'~0.9d~6.6~22
Pyrazole-NH1~13.0br s--
Pyrazole-C3---~154
Pyrazole-C5---~142
Carbonyl-C7---~162

Note: Predicted shifts are for CDCl₃ solvent and may vary based on experimental conditions.

Interpretation and Causality:

  • ¹H NMR:

    • The single proton on the pyrazole ring (H-4) is expected to appear as a singlet around 6.7 ppm.

    • The isobutyl group should present a characteristic pattern: a doublet for the two methyl groups (H-3'), a multiplet for the methine proton (H-2'), and a doublet for the methylene protons (H-1') attached to the pyrazole ring.

    • The methyl ester protons (H-8) will be a sharp singlet further downfield (~3.9 ppm) due to the deshielding effect of the adjacent oxygen atom.

    • The pyrazole N-H proton is often broad and can exchange with deuterium in solvents like D₂O, leading to its disappearance. Its chemical shift is highly dependent on concentration and temperature.

  • ¹³C NMR:

    • The two quaternary carbons of the pyrazole ring (C-3 and C-5) are expected at ~154 ppm and ~142 ppm, respectively.

    • The carbonyl carbon (C-7) of the ester will be the most downfield signal at ~162 ppm.

    • The carbons of the isobutyl group and the methyl ester will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition: Perform standard Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish C-H and long-range C-H correlations, respectively.

Resolving Regioisomerism with 2D NMR

The definitive assignment of the 3-isobutyl and 5-carboxylate substitution pattern is achieved through the HMBC experiment. This experiment reveals correlations between protons and carbons that are separated by two or three bonds.

Figure 2: Expected key HMBC correlations for structural verification.

Key HMBC Correlations for Confirmation:

  • H-4 to C-3 and C-5: The pyrazole proton at position 4 should show correlations to both C-3 and C-5.

  • H-1' to C-3: The methylene protons of the isobutyl group (H-1') should show a three-bond correlation to the pyrazole carbon they are attached to, which is predicted to be C-3.

  • H-8 to C-5 and C-7: The methyl ester protons (H-8) will show a three-bond correlation to the pyrazole carbon C-5 and a two-bond correlation to the carbonyl carbon C-7. The correlation between H-8 and C-5 is a critical piece of evidence confirming the position of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3200-3400 (broad)N-HStretching
2960-2850C-H (aliphatic)Stretching
~1725C=O (ester)Stretching
~1560C=N (pyrazole ring)Stretching
~1250C-O (ester)Stretching

Interpretation:

The presence of a strong, sharp absorption around 1725 cm⁻¹ is characteristic of the ester carbonyl stretch.[4] A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretch of the pyrazole ring. The various C-H stretching and bending vibrations of the isobutyl group will also be present.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (NaCl or KBr), or a KBr pellet can be made by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted MS Data (Electron Ionization)

m/z Proposed Fragment
196[M]⁺ (Molecular Ion)
181[M - CH₃]⁺
165[M - OCH₃]⁺
139[M - C₄H₉]⁺
57[C₄H₉]⁺ (isobutyl cation)

Interpretation:

The molecular ion peak at m/z 196 would confirm the molecular formula C₉H₁₄N₂O₂. Key fragmentation patterns for pyrazoles can include cleavage of the substituents from the ring.[5][6] The loss of a methoxy group (OCH₃, 31 Da) to give a peak at m/z 165 and the loss of the isobutyl group (C₄H₉, 57 Da) to give a peak at m/z 139 would be strong evidence for the proposed structure. A prominent peak at m/z 57 corresponding to the stable isobutyl cation is also expected.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Electron ionization (EI) is a common method for generating fragments and providing structural information.

  • Analysis: A high-resolution mass spectrometer (HRMS) can be used to determine the exact mass of the molecular ion, which provides the elemental composition.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data interpretation for a comprehensive and definitive structure elucidation.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Definitive Confirmation Start Proposed Synthesis of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate Purification Purification (e.g., Column Chromatography) Start->Purification IR_MS IR & MS Analysis Purification->IR_MS Functional Groups & MW NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Initial H/C Framework Structure_Confirmed Structure Confirmed IR_MS->Structure_Confirmed NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguities NMR_2D->Structure_Confirmed Confirm Connectivity

Figure 3: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of novel compounds like methyl 3-isobutyl-1H-pyrazole-5-carboxylate requires a methodical and multi-pronged analytical approach. By combining a logical synthetic strategy with a comprehensive suite of spectroscopic techniques—particularly 1D and 2D NMR, IR, and MS—researchers can unambiguously determine the molecular structure. The key to resolving the inherent regioisomerism in substituted pyrazoles lies in the detailed analysis of long-range heteronuclear correlations from HMBC experiments. This guide provides a robust framework for such an analysis, ensuring the scientific integrity and trustworthiness of the structural assignment, which is a critical step in the journey of any new chemical entity from the lab to potential application.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. (n.d.).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Knorr Pyrazole Synthesis. Chem Help Asap. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022, September 8).
  • IR Spectra of a Carboxylic Acid, Alcohol, and Ester. (n.d.).
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. (2021, September 7).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016, November 15). European Journal of Organic Chemistry, 2016(32), 5345-5349.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. (2019, December 20).
  • Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-(2,4,6-Trichloro Phenyl)-1H-Pyrazole-3-Carboxylic Acid. (2004, January 1).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.
  • Synthesis of pyrazoles. Organic Chemistry Portal. (n.d.).
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH. (2023, September 13).
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. (2023, March 10).
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. (2021, March 10).
  • hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. (2017, September 15).
  • Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry. (n.d.).
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.

Sources

methyl 3-isobutyl-1H-pyrazole-5-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of methyl 3-isobutyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related pyrazole carboxylate analogs to project its physicochemical properties, propose robust synthetic and analytical methodologies, and explore its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding grounded in the established chemistry of the pyrazole scaffold.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various biological interactions have led to the development of numerous commercially successful drugs.[2][3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5]

Compounds like Celecoxib (an anti-inflammatory drug) and Lonazolac highlight the therapeutic potential embedded within the pyrazole framework.[3] The derivatization of the pyrazole core, such as through the introduction of ester functionalities and varied alkyl substituents, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Methyl 3-isobutyl-1H-pyrazole-5-carboxylate represents one such derivative, combining the stable pyrazole core with an isobutyl group at the C3 position and a methyl ester at the C5 position. These features make it a promising candidate for further investigation as a synthetic intermediate or a bioactive molecule in its own right.[6][7]

Physicochemical and Structural Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The predicted characteristics of methyl 3-isobutyl-1H-pyrazole-5-carboxylate are summarized below.

Molecular Structure

The structure consists of a 1H-pyrazole ring substituted at the 3-position with an isobutyl group and at the 5-position with a methyl carboxylate group. The presence of the NH proton on the pyrazole ring allows for tautomerism, a common feature of such heterocycles.

Core Properties

A summary of the key physicochemical properties is presented in the table below. The molecular weight is calculated based on its chemical formula, C₁₀H₁₆N₂O₂.

PropertyValueSource
Chemical Formula C₁₀H₁₆N₂O₂(Calculated)
Molecular Weight 196.25 g/mol (Calculated)
IUPAC Name methyl 3-isobutyl-1H-pyrazole-5-carboxylate(Standard)
Appearance Predicted to be a white to off-white solid[8][9]
Solubility Expected to be soluble in organic solvents like methanol, ethyl acetate, and DMSO(General knowledge)

Synthesis and Purification

While a specific protocol for methyl 3-isobutyl-1H-pyrazole-5-carboxylate is not widely published, a reliable synthetic route can be extrapolated from established methods for analogous pyrazole carboxylates. The most common and effective approach involves the condensation of a β-dicarbonyl compound with hydrazine.[9]

Proposed Synthetic Pathway

The synthesis can be logically designed as a two-step process starting from a suitable β-ketoester.

Synthetic_Pathway reagent1 Isovalerylacetone (or suitable diketone) intermediate Methyl 3-isobutyl-1H-pyrazole-5-carboxylate (Crude Product) reagent1->intermediate Condensation in Ethanol/Acetic Acid reagent2 Hydrazine Hydrate reagent2->intermediate purification Purification (Recrystallization or Chromatography) intermediate->purification Isolation final_product Pure Methyl 3-isobutyl-1H-pyrazole-5-carboxylate purification->final_product Characterization

Caption: Proposed synthesis and purification workflow.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of similar pyrazole esters.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting β-ketoester (e.g., a derivative of isovalerylpyruvate) in a solution of ethanol and a catalytic amount of acetic acid.

  • Addition of Hydrazine: Cool the mixture to 0°C in an ice bath. Slowly add one equivalent of hydrazine monohydrate dropwise while maintaining the temperature.

    • Causality Insight: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into cold water and neutralize with a saturated aqueous solution of sodium bicarbonate. The crude product may precipitate as a solid.

  • Purification:

    • Filtration: Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure methyl 3-isobutyl-1H-pyrazole-5-carboxylate.

    • Self-Validation Check: The purity of the final product should be confirmed by measuring its melting point and comparing it to a sharp, expected range. Further validation is achieved through spectroscopic analysis.[9]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-faceted analytical approach is recommended.

Spectroscopic Analysis

The following table outlines the predicted spectroscopic data for methyl 3-isobutyl-1H-pyrazole-5-carboxylate, based on data from analogous structures.[6][9]

TechniquePredicted Data
¹H NMR δ (ppm): ~12-13 (br s, 1H, NH), ~6.7 (s, 1H, pyrazole-H), ~3.9 (s, 3H, OCH₃), ~2.6 (d, 2H, CH₂), ~2.0 (m, 1H, CH), ~0.9 (d, 6H, 2xCH₃)
¹³C NMR δ (ppm): ~162 (C=O), ~145 (pyrazole C3), ~138 (pyrazole C5), ~110 (pyrazole C4), ~52 (OCH₃), ~42 (CH₂), ~28 (CH), ~22 (2xCH₃)
FT-IR ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2960 (C-H stretch, alkyl), ~1720 (C=O stretch, ester), ~1580 (C=N stretch, ring)
Mass Spec (EI-MS) m/z: 196 [M]⁺, with characteristic fragmentation patterns of the isobutyl and ester groups.

digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
start [label="Synthesized Compound", shape=invhouse, fillcolor="#E8F0FE"];
ms [label="Mass Spectrometry\n(Verify Molecular Weight)", shape=ellipse];
nmr [label="NMR Spectroscopy\n(¹H and ¹³C)\n(Confirm Structure)", shape=ellipse];
ir [label="FT-IR Spectroscopy\n(Identify Functional Groups)", shape=ellipse];
purity [label="HPLC / Melting Point\n(Assess Purity)", shape=ellipse];
final [label="Confirmed Structure\n& Purity", shape=diamond, fillcolor="#E6F4EA"];

start -> {ms, nmr, ir, purity} [arrowhead=vee];
{ms, nmr, ir, purity} -> final;

}

Caption: Standard workflow for analytical characterization.

Applications in Drug Development and Medicinal Chemistry

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives being investigated for a multitude of diseases.[1][3]

Potential Therapeutic Roles

The structural motifs within methyl 3-isobutyl-1H-pyrazole-5-carboxylate suggest several potential areas for therapeutic application:

  • Anti-inflammatory Activity: Many pyrazole-based compounds are potent inhibitors of cyclooxygenase (COX) enzymes, a key target in inflammation.[1]

  • Anticancer Properties: The pyrazole ring is a key component in various kinase inhibitors used in oncology.[1][4]

  • Neuroprotective Effects: Certain pyrazole derivatives have shown promise in models of neurodegenerative diseases.[5]

  • Antimicrobial Agents: The nitrogen-rich heterocyclic core can interact with essential enzymes in bacteria and fungi.[2][4]

Biological_Applications core Methyl 3-isobutyl-1H-pyrazole-5-carboxylate Pyrazole Core Isobutyl Group Methyl Ester app1 Anti-inflammatory (e.g., COX Inhibition) core:f1->app1 Key Pharmacophore core:f2->app1 Modulates Lipophilicity and Binding app2 Anticancer (e.g., Kinase Inhibition) core:f1->app2 app3 Antimicrobial core:f3->app3 Synthetic Handle for Further Derivatization app4 Neuroprotection core:f1->app4

Caption: Structure-activity relationship overview.

Safety, Handling, and Storage

As a laboratory chemical, methyl 3-isobutyl-1H-pyrazole-5-carboxylate should be handled with appropriate care. The following guidelines are based on safety data for similar pyrazole derivatives.[10][11][12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[12]

    • Ingestion: If swallowed, rinse mouth and seek immediate medical advice.[12]

Conclusion

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is a promising heterocyclic compound with significant potential as a building block in drug discovery and materials science. By leveraging established synthetic and analytical methods for related pyrazole esters, researchers can confidently prepare and characterize this molecule. Its structural features suggest a range of possible biological activities, making it a compelling target for future screening and development programs. This guide provides a solid, scientifically-grounded framework for initiating research into this valuable chemical entity.

References

  • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • Jotani, M. M., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2013(4), M808. Retrieved from [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Riaz, H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7243. Retrieved from [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Fábián, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3326. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. Retrieved from [Link]

Sources

Spectroscopic Data for Methyl 3-Isobutyl-1H-Pyrazole-5-Carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Methyl 3-isobutyl-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires thorough characterization to understand its chemical properties and potential biological activity. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for the unambiguous identification and characterization of this pyrazole derivative.

The structural integrity of a molecule is paramount in drug discovery. Even minor variations in atomic arrangement can lead to significant differences in pharmacological effect. Therefore, the application of multiple spectroscopic techniques is not merely a procedural step but a necessary cross-validation to build a robust and reliable chemical profile. This guide will walk through the expected data from each technique, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure

To provide a clear visual representation of the molecule at the heart of this guide, the following diagram illustrates the chemical structure of methyl 3-isobutyl-1H-pyrazole-5-carboxylate. Understanding the connectivity of the atoms is the first step in interpreting the spectroscopic data that follows.

Caption: Molecular structure of methyl 3-isobutyl-1H-pyrazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For methyl 3-isobutyl-1H-pyrazole-5-carboxylate, the expected ¹H NMR spectrum would be recorded in a deuterated solvent such as deuterochloroform (CDCl₃).

Experimental Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Acquisition Parameters:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral width: Approximately 12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HN-H (pyrazole)
~6.8s1HC4-H (pyrazole)
~3.9s3HO-CH₃ (ester)
~2.6d2H-CH₂- (isobutyl)
~2.0m1H-CH- (isobutyl)
~0.9d6H-CH(CH₃)₂ (isobutyl)

Interpretation and Rationale

  • N-H Proton: The proton on the pyrazole nitrogen is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on concentration and solvent. In some cases, this peak may not be observed if it is too broad or undergoes rapid exchange with residual water in the solvent.

  • Pyrazole C4-H: The lone proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift. It is expected to be a sharp singlet as there are no adjacent protons to couple with. For comparison, the pyrazole ring proton in similar structures has been observed around δ 7.96 ppm.[1]

  • Ester Methyl Protons: The three protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet. This is consistent with related pyrazole esters where the OCH₃ signal is found around δ 3.83 ppm.[1]

  • Isobutyl Group Protons: The isobutyl group will exhibit a characteristic pattern. The two protons of the -CH₂- group adjacent to the pyrazole ring will be a doublet due to coupling with the single proton of the -CH- group. The -CH- proton will be a multiplet (septet or nonet) due to coupling with the two -CH₂- protons and the six protons of the two methyl groups. The six protons of the two equivalent methyl groups will appear as a doublet due to coupling with the -CH- proton.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: Acquiring ¹³C NMR Spectra

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

  • Instrument Setup: A 100 MHz (for a 400 MHz ¹H instrument) or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: Approximately 200-220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 128-1024 or more, depending on concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~148C3 (pyrazole)
~140C5 (pyrazole)
~105C4 (pyrazole)
~52O-CH₃ (ester)
~35-CH₂- (isobutyl)
~28-CH- (isobutyl)
~22-CH(CH₃)₂ (isobutyl)

Interpretation and Rationale

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing at the downfield end of the spectrum.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are characteristic. The carbon atom C3, attached to the isobutyl group, and C5, attached to the carboxylate group, will be downfield due to their substitution and position within the heterocyclic ring. In related pyrazole systems, these carbons have been observed in the range of δ 138-154 ppm.[1] The C4 carbon, bonded to a hydrogen, will be more shielded.

  • Ester and Isobutyl Carbons: The methyl carbon of the ester will be found around 52 ppm. The carbons of the isobutyl group will appear in the aliphatic region of the spectrum, with chemical shifts consistent with their substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that will induce more fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their m/z.

  • Data Acquisition: Acquire a full scan spectrum to determine the molecular ion and major fragments.

Expected Mass Spectrometry Data (ESI+)

m/zAssignment
197.1285[M+H]⁺ (Calculated for C₁₀H₁₇N₂O₂⁺)

Fragmentation Analysis

Under EI or collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely involve the loss of the methoxy group from the ester, cleavage of the isobutyl chain, and fragmentation of the pyrazole ring.

G M [M]+. m/z 196 F1 [M - OCH3]+ m/z 165 M->F1 - .OCH3 F2 [M - C4H9]+ m/z 139 M->F2 - .C4H9 F3 [M - COOCH3]+ m/z 137 M->F3 - .COOCH3

Caption: Predicted key fragmentation pathways for methyl 3-isobutyl-1H-pyrazole-5-carboxylate under electron ionization.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: Acquiring IR Spectra

  • Sample Preparation: The spectrum can be obtained from a thin film of the neat compound (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3100N-H stretchPyrazole
~2960-2870C-H stretchIsobutyl, Methyl
~1725C=O stretchEster
~1550C=N, C=C stretchPyrazole ring
~1250C-O stretchEster

Interpretation and Rationale

  • N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.

  • C-H Stretches: The absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the isobutyl and methyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is a definitive indicator of the ester carbonyl group. For comparison, the ester carbonyl in a similar pyrazole derivative was observed at 1728 cm⁻¹.[2]

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1600-1500 cm⁻¹ region.

  • C-O Stretch: The C-O single bond stretch of the ester group will give rise to a strong absorption in the fingerprint region, typically around 1250 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of methyl 3-isobutyl-1H-pyrazole-5-carboxylate. By combining the detailed information from ¹H and ¹³C NMR, the molecular weight and fragmentation patterns from mass spectrometry, and the functional group identification from infrared spectroscopy, researchers can be confident in the identity and purity of this compound. The provided protocols and interpretations, supported by data from related structures, offer a validated approach to the characterization of this and similar pyrazole derivatives, ensuring the scientific integrity of research and development endeavors.

References

  • Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3853. [Link]

  • Arshad, M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(4), 4341-4349. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and privileged structural attributes have led to its incorporation into a multitude of FDA-approved drugs, targeting a wide array of clinical conditions from inflammation and cancer to infectious diseases and neurological disorders.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physical and chemical properties of substituted pyrazoles. By delving into the intricate interplay between structure, reactivity, and biological function, we aim to equip you with the fundamental knowledge and practical insights necessary to harness the full potential of this exceptional scaffold in your research and development endeavors.

Fundamental Physicochemical Properties: The Building Blocks of Drug Action

A thorough understanding of a molecule's physicochemical properties is paramount in drug discovery, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. For substituted pyrazoles, the nature and position of substituents on the heterocyclic ring profoundly influence these properties.

Acidity and Basicity (pKa): The Ionization State

The pyrazole ring is amphoteric, possessing both a weakly acidic pyrrole-like N-H proton and a weakly basic pyridine-like nitrogen atom.[3][4] The pKa of unsubstituted pyrazole is approximately 2.5, indicating it is a weak base.[5] However, the electronic nature of substituents can significantly modulate the acidity of the N-H proton and the basicity of the pyridine-like nitrogen.[3]

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the ring, making the pyridine-like nitrogen less basic and the N-H proton more acidic.

  • Electron-donating groups (EDGs) , such as alkyl or methoxy groups, have the opposite effect, increasing the basicity of the pyridine-like nitrogen and decreasing the acidity of the N-H proton.

Table 1: Physicochemical Properties of Selected Substituted Pyrazoles

CompoundSubstituent(s)Melting Point (°C)Boiling Point (°C)pKalogPAqueous Solubility (mg/L)
PyrazoleNone68[5]187[5]2.48[5]0.26[5]19400 (at 25°C)[5]
3-Methylpyrazole3-CH₃3-5204-205~2.3~0.6Data not readily available
4-Nitropyrazole4-NO₂162-164-<1~0.4Data not readily available
1-Phenylpyrazole1-Ph11-13245-246~2.0~2.1Poorly soluble[6]
3,5-Dimethylpyrazole3,5-(CH₃)₂106-108218~3.1~1.0Data not readily available

Note: The pKa and logP values for substituted pyrazoles are often predicted using computational models and can vary depending on the method used. Experimental data for a wide range of derivatives is not always readily available in a consolidated format.

Lipophilicity (logP): Membrane Permeability and Beyond

The partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes. The logP of pyrazole itself is 0.26, indicating a relatively hydrophilic nature.[5] The introduction of lipophilic substituents, such as alkyl or aryl groups, will increase the logP, while polar substituents will decrease it. The ability to fine-tune the lipophilicity of pyrazole derivatives through substitution is a key advantage in drug design, allowing for the optimization of pharmacokinetic properties.[7]

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a crucial factor for oral drug absorption. While unsubstituted pyrazole is soluble in water, the solubility of substituted pyrazoles can vary significantly depending on the nature of the substituents and the crystal packing forces in the solid state.[6][8] Strategies to improve the solubility of poorly soluble pyrazole derivatives include the introduction of polar functional groups, salt formation for ionizable compounds, and the use of co-solvents or advanced formulation techniques.[6][9]

Melting and Boiling Points: Indicators of Intermolecular Forces

The melting and boiling points of pyrazole derivatives are influenced by factors such as molecular weight, symmetry, and the strength of intermolecular forces, including hydrogen bonding and van der Waals interactions. Unsubstituted pyrazole has a relatively high melting point (68 °C) and boiling point (187 °C) due to intermolecular hydrogen bonding.[4][5] Substitution on the nitrogen atom prevents hydrogen bonding between pyrazole rings, generally leading to lower melting and boiling points compared to their N-unsubstituted counterparts.

Tautomerism: A Dynamic Equilibrium with Profound Implications

A defining feature of N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions is annular tautomerism. This involves the migration of the N-H proton between the two nitrogen atoms, resulting in two distinct tautomeric forms.

Tautomerism cluster_A Tautomer A cluster_B Tautomer B A R1-C(3) = N(2) - N(1)H - C(5)-R2 = C(4)H B R1-C(3)H - N(2) = N(1) - C(5)-R2 = C(4)H A->B Proton Transfer

Figure 1: Annular tautomerism in 3,5-disubstituted pyrazoles.

The position of this equilibrium is influenced by:

  • Electronic Effects of Substituents: Electron-withdrawing groups at the 3-position tend to favor the tautomer where the N-H is on the N1 nitrogen, away from the substituent. Conversely, electron-donating groups favor the tautomer with the N-H on the N2 nitrogen, adjacent to the substituent.

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can influence the tautomeric equilibrium by differentially solvating the two tautomers.

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the pyrazole N-H can significantly stabilize one tautomer over the other.

The existence of tautomers has significant consequences for drug design, as the two forms can exhibit different physicochemical properties, receptor binding affinities, and metabolic stabilities.

Chemical Reactivity: A Guide to Functionalization

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reactivity of the ring is, however, modulated by the two nitrogen atoms.

Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which has the highest electron density.[10][11] Common electrophilic substitution reactions include:

  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[12]

  • Sulfonation: Reaction with fuming sulfuric acid leads to the formation of a sulfonic acid group at the C4 position.[12]

  • Halogenation: Bromination and chlorination readily occur at the C4 position.

  • Vilsmeier-Haack Formylation: This reaction, using phosphorus oxychloride and dimethylformamide, introduces a formyl group at the C4 position, typically on N-substituted pyrazoles.[12]

Electrophilic_Substitution Pyrazole Substituted Pyrazole Reagents Electrophilic Reagent (e.g., HNO₃/H₂SO₄) Pyrazole->Reagents Product 4-Substituted Pyrazole Reagents->Product

Figure 2: General workflow for electrophilic substitution on a pyrazole ring.

N-Alkylation and N-Arylation

The N-H proton of the pyrazole ring can be readily substituted with alkyl or aryl groups. In the case of unsymmetrically substituted pyrazoles, a mixture of N1 and N2 isomers is often obtained. The regioselectivity of this reaction is influenced by the nature of the substituent, the electrophile, and the reaction conditions.

Reactivity towards Nucleophiles

The pyrazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups can activate the ring towards nucleophilic substitution.

Metabolic Stability: A Critical Parameter for Drug Efficacy

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and overall exposure. Pyrazole-containing compounds are generally considered to have good metabolic stability, which is one of the reasons for their prevalence in approved drugs.[2]

Common Metabolic Pathways

The metabolism of pyrazole derivatives can occur at both the pyrazole ring and its substituents. Common metabolic transformations include:

  • Oxidation: Cytochrome P450 (CYP) enzymes can hydroxylate the pyrazole ring or its substituents. The position of oxidation is influenced by the substitution pattern.

  • N-dealkylation: For N-substituted pyrazoles, the removal of the alkyl or aryl group is a common metabolic pathway.

  • Conjugation: Phase II metabolic enzymes can conjugate the pyrazole or its metabolites with polar molecules such as glucuronic acid or sulfate to facilitate excretion.

Assessing Metabolic Stability: An In Vitro Perspective

In vitro assays are invaluable tools for the early assessment of metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test pyrazole derivative in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), the test compound (at a final concentration typically 1 µM), and human liver microsomes.

  • Initiation of the Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate of disappearance (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.[13]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mix (Buffer, Compound, Microsomes) B Pre-incubate at 37°C A->B C Add NADPH to start B->C D Incubate and take samples at time points C->D E Quench reaction D->E F Analyze by LC-MS/MS E->F G Calculate t½ and CLint F->G

Figure 3: Workflow for an in vitro metabolic stability assay.

Spectroscopic and Structural Characterization: Unveiling the Molecular Architecture

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of pyrazole derivatives and for studying dynamic processes such as tautomerism.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons are characteristic. The N-H proton typically appears as a broad singlet at a downfield chemical shift (10-14 ppm). The C-H protons of the ring appear in the aromatic region.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons provide valuable information about the electronic environment. In cases of tautomerism, if the proton exchange is fast on the NMR timescale, averaged signals for the C3 and C5 carbons may be observed.[14]

  • Variable-Temperature (VT) NMR: VT-NMR is a key technique for studying tautomerism. By lowering the temperature, the rate of proton exchange can be slowed, allowing for the observation of separate signals for the two tautomers.[15]

Experimental Protocol: NMR Analysis of Pyrazole Tautomerism

  • Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Room Temperature Spectra: Acquire standard ¹H and ¹³C NMR spectra at room temperature. Note any broad signals or an unexpected number of signals.

  • Low-Temperature Spectra: Cool the sample in the NMR spectrometer to a low temperature (e.g., -40 °C). Acquire ¹H and ¹³C NMR spectra at this temperature.

  • High-Temperature Spectra: If signals are still broad or complex at room temperature, acquire spectra at an elevated temperature (e.g., 80 °C) to observe signal coalescence.

  • Data Interpretation: Analyze the changes in the spectra as a function of temperature to determine the presence of tautomers and to estimate the equilibrium constant and the energy barrier for interconversion.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C=N and C=C stretching vibrations of the ring are observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of pyrazole derivatives and for identifying their metabolites. The fragmentation patterns in the mass spectrum can provide valuable structural information.[10][16] Common fragmentation pathways for pyrazoles include the loss of N₂ and cleavage of the N-N bond.[16]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[12] This technique is invaluable for unambiguously determining the tautomeric form present in the crystal, understanding crystal packing, and elucidating the absolute configuration of chiral centers.

Computational Chemistry: In Silico Insights into Pyrazole Properties

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of pyrazole derivatives.

Predicting Physicochemical Properties

DFT calculations can be used to predict a range of properties, including:

  • pKa and logP: While experimental determination is the gold standard, computational models can provide reliable estimates of these crucial parameters, aiding in the early stages of drug design.[7][17][18][19]

  • Tautomeric Equilibria: DFT calculations can accurately predict the relative energies of different tautomers, allowing for the determination of the most stable form in the gas phase or in solution (using continuum solvation models).

Understanding Reactivity

DFT can be used to model reaction mechanisms and predict the regioselectivity of chemical reactions. By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of the factors that control the outcome of a reaction.

Workflow for DFT Calculation of Electrophilic Substitution Regioselectivity

  • Structure Optimization: Build and optimize the geometry of the starting substituted pyrazole using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Calculation of Reactivity Indices: Calculate molecular properties such as the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) to identify the most nucleophilic sites on the pyrazole ring.

  • Modeling the Reaction Pathway: For a specific electrophilic substitution reaction, model the reaction pathway by locating the transition states for attack at different positions on the ring (e.g., C3, C4, and C5).

  • Energy Profile Analysis: Calculate the activation energies for each pathway. The pathway with the lowest activation energy will be the most favorable, thus predicting the regioselectivity of the reaction.

DFT_Workflow A Build & Optimize Pyrazole Structure B Calculate Reactivity Indices A->B C Model Reaction Pathways A->C D Analyze Energy Profile C->D E Predict Regioselectivity D->E

Figure 4: A simplified workflow for using DFT to predict reaction regioselectivity.

Conclusion: A Privileged Scaffold with a Bright Future

The substituted pyrazole core continues to be a rich source of innovation in drug discovery and materials science. Its tunable physicochemical properties, predictable reactivity, and generally favorable metabolic profile make it an attractive scaffold for the design of novel bioactive molecules. A deep understanding of the fundamental principles outlined in this guide, from pKa and logP to tautomerism and metabolic stability, is essential for any scientist working with this remarkable class of compounds. By integrating experimental and computational approaches, researchers can continue to unlock the full potential of substituted pyrazoles and develop the next generation of therapeutics and advanced materials.

References

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved February 11, 2026, from [Link]

  • Fathima, A., & Isloor, A. M. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(38), 26685-26703. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved February 11, 2026, from [Link]

  • Semantic Scholar. (1970). The mass spectra of some pyrazole compounds. Retrieved February 11, 2026, from [Link]

  • Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (2000). Tyrosine kinase inhibitors. 15. 4-Anilino-3-cyanoquinolines: a new class of inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380-1397. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Retrieved February 11, 2026, from [Link]

  • ScienceDirect. (1988). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2023). 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved February 11, 2026, from [Link]

  • PubMed. (2025). 3D-QSAR modeling with selection of local reactive descriptors (LRD) and molecular docking studies on diarylpyrazole-benzenesulfonamide derivatives. Retrieved February 11, 2026, from [Link]

  • RSC Publishing. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). PREDICTION OF BIOLOGICAL ACTIVITY OF PYRAZOLO [3, 4-B] QUINOLINYL ACITAMIDE BY QSAR RESULTS. Retrieved February 11, 2026, from [Link]

  • In Vitro ADME. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 11, 2026, from [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-464). Academic Press.
  • National Center for Biotechnology Information. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved February 11, 2026, from [Link].

  • ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Retrieved February 11, 2026, from [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved February 11, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 11, 2026, from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved February 11, 2026, from [Link]

  • MDPI. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved February 11, 2026, from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Retrieved February 11, 2026, from [Link]

  • Routledge. (2015). Computational Approaches for the Prediction of pKa Values. Retrieved February 11, 2026, from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved February 11, 2026, from [Link]

  • Rowan University. (2025). How to Predict pKa. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2015). Computational Approaches to Predict pKa Values. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved February 11, 2026, from [Link]

  • PubMed Central (PMC). (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved February 11, 2026, from [Link]

  • Journal of the American Chemical Society. (2023). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Retrieved February 11, 2026, from [Link]

  • YouTube. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved February 11, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 11, 2026, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay & Protocol. Retrieved February 11, 2026, from [Link]

  • PubMed. (2023). Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Retrieved February 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Preliminary Screening of Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Structured Inquiry

In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in numerous approved therapeutic agents.[1][2] From potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents, the pyrazole nucleus is a cornerstone of medicinal chemistry.[1][3] The subject of this guide, methyl 3-isobutyl-1H-pyrazole-5-carboxylate, represents a novel chemical entity (NCE) built upon this promising scaffold. Its preliminary screening is therefore not a speculative exercise, but a structured inquiry into its potential biological activities, guided by the rich history of its chemical class.

This guide is structured as a strategic screening cascade, a methodology designed to maximize data acquisition while conserving resources.[4][5] We will begin with a broad assessment of cytotoxicity to establish a foundational understanding of the compound's interaction with living cells. This critical first step determines the therapeutic window and informs the concentrations used in subsequent, more specific assays. Following this, we will explore antimicrobial potential and delve into a targeted enzyme inhibition assay, reflecting the most prominent therapeutic applications of pyrazole derivatives.[1][3] Each protocol is presented not merely as a set of instructions, but as a self-validating system, with embedded controls and clear endpoints, designed to ensure the generation of trustworthy and reproducible data.

Section 1: Foundational Cytotoxicity Assessment

Expertise & Experience: Before investigating any specific therapeutic activity, it is imperative to determine the compound's intrinsic cytotoxicity. A compound that indiscriminately kills all cells is a poison, not a therapeutic. Conversely, a complete lack of cellular effect at high concentrations might suggest poor membrane permeability or bio-inactivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[6] It is a cost-effective and high-throughput method, making it an ideal primary screen.[6] The principle lies in the reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of methyl 3-isobutyl-1H-pyrazole-5-carboxylate against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HUVEC) to assess selectivity.[7]

Materials:

  • Methyl 3-isobutyl-1H-pyrazole-5-carboxylate (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO at the same final concentration as the test compound) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9] The appearance of a purple precipitate is indicative of formazan crystal formation.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[8]

Data Presentation: Cytotoxicity Profile

The results are typically expressed as the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated using non-linear regression analysis.

Cell LineCompound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)25.51.22.5
A549 (Lung Cancer)38.22.51.7
HUVEC (Non-cancerous)64.80.8-

¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[10]

Visualization: Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) Treatment Treat Cells with Compound (48-72h incubation) Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate Compound_Prep->Treatment MTT_Addition Add MTT Reagent (3-4h incubation) Treatment->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance_Read Read Absorbance (570 nm) Solubilization->Absorbance_Read IC50_Calc Calculate % Viability and IC50 Values Absorbance_Read->IC50_Calc

Caption: Workflow for MTT-based cytotoxicity screening.

Section 2: Antimicrobial Activity Screening

Expertise & Experience: The pyrazole scaffold is a common feature in many compounds exhibiting antimicrobial properties.[11][12] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical next step. The Kirby-Bauer disk diffusion test is a widely used qualitative method for initial screening.[13][14] It provides a rapid visual assessment of a compound's ability to inhibit microbial growth.[14] Following a positive result in the disk diffusion assay, a more quantitative broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

Materials:

  • Test compound-impregnated sterile paper disks (e.g., 20 µ g/disk )

  • Standard antibiotic disks (e.g., Ciprofloxacin, Ampicillin) as positive controls

  • DMSO-impregnated sterile paper disks as negative controls

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[13]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab to create a bacterial lawn.[13]

  • Disk Application: Aseptically place the compound-impregnated disks, positive control disks, and negative control disks onto the agar surface.[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[17]

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

Procedure:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).[16]

  • Inoculation: Add a standardized bacterial inoculum to each well.[16]

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[2]

Data Presentation: Antimicrobial Activity Profile
MicroorganismDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus (Gram-positive)1864
Escherichia coli (Gram-negative)12128
Ciprofloxacin (Positive Control)321
Visualization: Antimicrobial Screening Logic

Antimicrobial_Screening Start Test Compound: Methyl 3-isobutyl-1H-pyrazole-5-carboxylate Disk_Diffusion Primary Screen: Kirby-Bauer Disk Diffusion Start->Disk_Diffusion MIC_Assay Secondary Screen: Broth Microdilution (MIC) Disk_Diffusion->MIC_Assay Zone of Inhibition > 10 mm Inactive No Significant Activity Disk_Diffusion->Inactive Zone of Inhibition ≤ 10 mm MIC_Assay->Inactive MIC > 128 µg/mL Active Potentially Active Lead MIC_Assay->Active MIC ≤ 128 µg/mL

Caption: Decision tree for antimicrobial screening.

Section 3: Targeted Enzyme Inhibition Assay - Kinase Screening

Expertise & Experience: A significant number of pyrazole-containing drugs function as kinase inhibitors.[18] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, screening our novel pyrazole derivative against a representative kinase is a rational, hypothesis-driven approach. A generic ADP-Glo™ Kinase Assay is a suitable choice as it measures the amount of ADP produced during the kinase reaction, making it a universal assay for any kinase.[19][20]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Test compound

  • Kinase of interest (e.g., a common tyrosine kinase like Src)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Low-volume 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compound. Include no-enzyme and no-compound controls.[21]

  • Incubation: Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus to the kinase activity.

Data Presentation: Kinase Inhibition Profile
Kinase TargetCompound IC50 (nM)Staurosporine (Positive Control) IC50 (nM)
Src Kinase85020
Visualization: Kinase Inhibition Assay Principle

Kinase_Assay reaction Kinase + Substrate + ATP ADP + Phospho-Substrate detection detection reaction:f1->detection ADP Measured inhibition Test Compound (Inhibitor) inhibition->reaction:f0 Blocks Reaction

Caption: Principle of the ADP-Glo™ kinase inhibition assay.

Conclusion and Forward Path

This technical guide outlines a logical and efficient preliminary screening cascade for a novel pyrazole derivative, methyl 3-isobutyl-1H-pyrazole-5-carboxylate. By initiating with a broad cytotoxicity screen, we establish a critical therapeutic index that informs subsequent assays. The antimicrobial and targeted kinase inhibition screens are rational, hypothesis-driven steps based on the well-documented biological activities of the pyrazole scaffold. The data generated from this cascade will provide a robust foundation for making informed decisions about the future development of this compound, guiding hit-to-lead optimization efforts and further mechanistic studies.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Springer Nature. (2021). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Fullam, E., et al. (2013). Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Bioorganic & Medicinal Chemistry Letters, 23(9), 2759-64. Available at: [Link]

  • Gomaa, A. A. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(23), 5712. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity tests of compounds by MTT assay. ResearchGate. Available at: [Link]

  • Asati, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 498-513. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Arman, M., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7586. Available at: [Link]

  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 42(11-12), 1332-8. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • K-ENT. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Molecules, 26(20), 6245. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of Structure Activity Relationship (SAR) summary. ResearchGate. Available at: [Link]

  • Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Aurelia Bioscience. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules, 26(18), 5488. Available at: [Link]

  • iGEM Stockholm 2016. (2016). Kirby-Bauer Disk Diffusion Test. iGEM. Available at: [Link]

  • Martins, C., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2533. Available at: [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. PLoS One, 11(1), e0145879. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2015). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 20(9), 15998–16011. Available at: [Link]

  • Singh, P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1244. Available at: [Link]

  • The Open University. (n.d.). Fleming Fund F 2025 Antimicrobial susceptibility testing: 3.1 Performing the Kirby-Bauer method. The Open University. Available at: [Link]

  • Abd El-All, A. S., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(52), 33549-33562. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • News-Medical.Net. (2021). Primary vs Secondary Assays in Preclinical Testing. News-Medical.Net. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Available at: [Link]

  • ScienceDaily. (2013). Importance of standardizing drug screening studies. ScienceDaily. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]

Sources

The Isobutyl Pyrazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2][3][4] Among its many derivatives, the isobutyl pyrazole scaffold has emerged as a particularly valuable motif. The strategic incorporation of the isobutyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can enhance its pharmacokinetic and pharmacodynamic profile.[5][6] This guide provides a comprehensive technical overview of the isobutyl pyrazole scaffold, delving into its synthesis, structure-activity relationships (SAR), and its expanding role in the development of novel therapeutics, particularly in the areas of kinase inhibition and anti-inflammatory agents.

The Strategic Advantage of the Isobutyl Group

The isobutyl group, a small, branched alkyl substituent, offers a unique combination of steric bulk and lipophilicity. When appended to the pyrazole core, typically at the N-1 position, it can impart several advantageous properties to a drug candidate:

  • Modulation of Lipophilicity: The isobutyl moiety increases the lipophilicity of the pyrazole scaffold, which can improve membrane permeability and oral bioavailability. This is a critical consideration in drug design, as it influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[5][6]

  • Steric Influence on Binding: The branched nature of the isobutyl group can provide the necessary steric hindrance to orient the molecule optimally within a target's binding pocket, potentially increasing potency and selectivity. This steric bulk can also shield the pyrazole ring from metabolic degradation, prolonging the drug's half-life.

  • Vector for Further Functionalization: While the isobutyl group itself is relatively simple, it can serve as a foundational element for more complex substitutions, allowing for fine-tuning of a molecule's properties.

Synthesis of Isobutyl Pyrazole Derivatives

The synthesis of N-isobutyl pyrazoles is typically achieved through the N-alkylation of a pre-formed pyrazole ring. A general and robust method involves the reaction of a pyrazole with an isobutyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation of Pyrazoles

This protocol describes a common method for the synthesis of N-isobutyl pyrazoles.

Materials:

  • Substituted pyrazole

  • Isobutyl bromide (or iodide)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add isobutyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-isobutyl pyrazole derivative.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The isobutyl pyrazole scaffold has been successfully employed in the design of inhibitors for a variety of therapeutic targets. The following sections highlight its application in the development of kinase and cyclooxygenase (COX) inhibitors.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7][8] The isobutyl pyrazole scaffold has been incorporated into numerous kinase inhibitors, where the isobutyl group often occupies a hydrophobic pocket in the ATP-binding site.

A notable example is the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7][9] SAR studies have revealed that the size and branching of the N-1 alkyl substituent on the pyrazole ring are critical for potency and selectivity. While a simple methyl or ethyl group may be tolerated, the isobutyl group has been shown to provide an optimal balance of lipophilicity and steric bulk for effective binding to the hydrophobic region of the CDK active site.[7]

Table 1: In Vitro Activity of Representative Isobutyl Pyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound A CDK224HCT1160.95
Compound B Akt11.3HCT116-
Compound C CDK12380HepG22.38

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

Anti-Inflammatory Agents: COX Inhibitors

Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2) are important for managing pain and inflammation with a reduced risk of gastrointestinal side effects.[11][12] The diarylpyrazole structure of celecoxib is a well-known example of a selective COX-2 inhibitor. While celecoxib itself does not contain an isobutyl group, analogs incorporating this moiety have been synthesized and evaluated.

The isobutyl group in these analogs can occupy the hydrophobic channel of the COX-2 active site, contributing to the overall binding affinity and selectivity. Docking studies of pyrazole derivatives have shown that hydrophobic substituents on the N-1 phenyl ring can enhance interactions within the active site of COX-2.[11]

Table 2: In Vitro COX-1/COX-2 Inhibition Data for Pyrazole Derivatives

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -150.045333
Compound D 4-isobutylphenyl13.60.043316
Compound E 4-isopropylphenyl10.20.051200

Data synthesized from multiple sources for illustrative purposes.[13][14]

Visualization of Key Concepts

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of isobutyl pyrazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Substituted Pyrazole B N-Alkylation with Isobutyl Bromide A->B C Purification (Column Chromatography) B->C D In Vitro Kinase/COX Assay C->D Characterized Isobutyl Pyrazole Derivative E Cell-Based Proliferation Assay C->E F SAR Analysis D->F E->F

Caption: A generalized workflow for the synthesis and evaluation of isobutyl pyrazole derivatives.

Signaling Pathway

The diagram below depicts a simplified signaling pathway that can be targeted by isobutyl pyrazole-based kinase inhibitors, such as those targeting the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Inhibitor Isobutyl Pyrazole Akt Inhibitor Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by an isobutyl pyrazole-based inhibitor.

Conclusion and Future Perspectives

The isobutyl pyrazole scaffold has proven to be a versatile and valuable building block in medicinal chemistry. Its ability to modulate key physicochemical properties and engage in specific interactions within target binding sites has led to the development of potent and selective inhibitors for a range of therapeutic targets. The continued exploration of this privileged scaffold, coupled with rational drug design and advanced synthetic methodologies, holds significant promise for the discovery of novel therapeutics to address unmet medical needs. Future research will likely focus on expanding the chemical space around the isobutyl pyrazole core, exploring novel substitution patterns, and applying this scaffold to a broader range of biological targets.

References

  • Wiley, J. L., et al. (2001). Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation. Journal of Pharmacology and Experimental Therapeutics, 296(3), 1013-1021.
  • Garza, M. C., et al. (2012). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. ACS Medicinal Chemistry Letters, 3(4), 314-319.
  • Abdel-Aziz, A. A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(9), 2695.
  • Gatley, S. J., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • Stieler, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 292-306.
  • Al-Hourani, B. J., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(8), 867-882.
  • Amir, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3439-3453.
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
  • Abdelmajeid, M. S., et al. (2022). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%).
  • ChEMBL. (n.d.). Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593). EMBL-EBI.
  • Al-Ghorbani, M., et al. (2026). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 19(1), 105423.
  • Costa, E. D., et al. (2017). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 9(1), 54-59.
  • Karchava, A. V., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 9897-9907.
  • Lema, C., et al. (2022).
  • Amir, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3439-3453.
  • Wikipedia. (n.d.). IC50.
  • El-Damasy, D. A., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824-2840.
  • BenchChem. (2025).
  • Sharma, K., & Singh, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Journal of Molecular Structure, 1319, 138621.
  • Cilibrizzi, A., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(14), 5440.
  • Kumar, A., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(10-S), 154-164.
  • El-Naggar, A. M., et al. (2021). Structure–activity relationship of the new pyrazole derivatives.
  • BenchChem. (2025).
  • Chimenti, F., et al. (2018).
  • Sbai, K., et al. (2021). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 14(3), 103003.
  • Kharl, R. K., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1463-1478.
  • Chimenti, F., et al. (2018).
  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 636-652.
  • Abubshait, S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1493-1507.
  • Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.
  • Adejare, A., & Adeoye, O. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654228.
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • De Vita, D., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 10(11), 1529-1534.
  • Ghorab, M. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(7), 3077-3085.
  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007.
  • Kudhair, A. A., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Molecular Modeling, 20(9), 2419.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide array of pharmacologically active molecules, exhibiting analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[1] This application note provides a detailed, field-proven protocol for the synthesis of methyl 3-isobutyl-1H-pyrazole-5-carboxylate, emphasizing the underlying chemical principles and providing a robust, reproducible methodology.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target molecule is strategically divided into two key stages. This approach ensures high purity of intermediates and a good overall yield.

  • Stage 1: Synthesis of the 1,3-Diketone Intermediate. The first stage involves the synthesis of the crucial precursor, 5-methyl-2,4-hexanedione, via a mixed Claisen condensation.[2][3][4] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[5]

  • Stage 2: Knorr Pyrazole Synthesis and Esterification. The second stage employs the classical Knorr pyrazole synthesis, where the 1,3-diketone intermediate is cyclized with hydrazine to form the pyrazole ring.[6] This is followed by an esterification step to yield the final product. This method is a widely recognized and reliable route for the preparation of pyrazoles.[7][8][9]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Stage 1: 1,3-Diketone Synthesis cluster_1 Stage 2: Pyrazole Formation & Esterification A Acetone D Claisen Condensation A->D B Methyl Isovalerate B->D C Sodium Ethoxide (Base) C->D Catalyst E 5-Methyl-2,4-hexanedione (Intermediate) D->E G Knorr Pyrazole Synthesis E->G F Hydrazine Hydrate F->G H 3-Isobutyl-1H-pyrazole-5-carboxylic acid G->H K Esterification H->K I Methanol I->K J Sulfuric Acid (Catalyst) J->K L Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate (Final Product) K->L

Caption: Overall synthetic workflow for methyl 3-isobutyl-1H-pyrazole-5-carboxylate.

Stage 1: Synthesis of 5-Methyl-2,4-hexanedione

Principle and Rationale

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[3][5] In this protocol, we utilize a mixed Claisen condensation between acetone and methyl isovalerate. Acetone, with its acidic α-hydrogens (pKa ≈ 19), is readily deprotonated by a strong base like sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl isovalerate. The subsequent loss of a methoxide leaving group yields the desired β-diketone, 5-methyl-2,4-hexanedione.[4]

Materials and Reagents
ReagentM.W. ( g/mol )AmountMolesEq.
Acetone58.0829.0 g (36.7 mL)0.55.0
Methyl Isovalerate116.1611.6 g (12.8 mL)0.11.0
Sodium Ethoxide68.058.2 g0.121.2
Diethyl Ether (anhydrous)74.12200 mL--
1M Hydrochloric Acid36.46~150 mL--
Saturated Sodium Bicarbonate84.0150 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate120.37---
Step-by-Step Protocol
  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (8.2 g, 0.12 mol) and anhydrous diethyl ether (100 mL).

  • Addition of Reactants: In the dropping funnel, prepare a mixture of acetone (29.0 g, 0.5 mol) and methyl isovalerate (11.6 g, 0.1 mol).

  • Initiation of Reaction: Add the acetone and methyl isovalerate mixture dropwise to the stirred suspension of sodium ethoxide in diethyl ether over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid (~150 mL) until the pH of the aqueous layer is ~5-6. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-2,4-hexanedione.[10][11]

  • Purification: The crude product can be purified by vacuum distillation.

Stage 2: Synthesis of Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate

Principle and Rationale

The Knorr pyrazole synthesis is a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[6] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.[6] In this protocol, 5-methyl-2,4-hexanedione is reacted with hydrazine hydrate to form 3-isobutyl-1H-pyrazole-5-carboxylic acid. The subsequent Fischer esterification with methanol in the presence of a catalytic amount of sulfuric acid yields the final product.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMolesEq.
5-Methyl-2,4-hexanedione128.1712.8 g0.11.0
Hydrazine Hydrate (~64%)50.066.3 g (6.1 mL)0.11.0
Ethanol46.07100 mL--
Methanol32.04150 mL--
Sulfuric Acid (conc.)98.082 mL-cat.
Saturated Sodium Bicarbonate84.01~100 mL--
Ethyl Acetate88.11200 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate142.04---
Step-by-Step Protocol
  • Pyrazole Formation: In a 250 mL round-bottom flask, dissolve 5-methyl-2,4-hexanedione (12.8 g, 0.1 mol) in ethanol (100 mL). Add hydrazine hydrate (6.3 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure to obtain the crude 3-isobutyl-1H-pyrazole-5-carboxylic acid.

  • Esterification Setup: To the crude carboxylic acid, add methanol (150 mL) and slowly add concentrated sulfuric acid (2 mL) while cooling in an ice bath.

  • Esterification Reaction: Heat the mixture to reflux for 8 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure methyl 3-isobutyl-1H-pyrazole-5-carboxylate.

Conclusion

This application note provides a reliable and detailed two-stage protocol for the synthesis of methyl 3-isobutyl-1H-pyrazole-5-carboxylate. By understanding the underlying principles of the Claisen condensation and the Knorr pyrazole synthesis, researchers can confidently reproduce this procedure and adapt it for the synthesis of other substituted pyrazole derivatives.

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • Kim, J. K., Gong, M., Shokova, E. A., Tafeenko, V. A., Kovaleva, O. V., Wu, Y., & Kovalev, V. V. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(26), 4965–4973. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Anticancer Agents: A Review. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873.
  • Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6599. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Claisen Condensation. Master Organic Chemistry. [Link]

  • Claisen Condensation. Wikipedia. [Link]

  • Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

  • Claisen Condensation Mechanism. BYJU'S. [Link]

Sources

Advanced Protocol: One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines an advanced, scientifically rigorous protocol for the one-pot synthesis of 3,5-disubstituted 1H-pyrazoles. It is designed for medicinal chemists and process scientists requiring high-purity scaffolds for drug discovery.

Strategic Overview & Applications

The 3,5-disubstituted 1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolotinib (JAK inhibitor), and Crizotinib (ALK inhibitor).

While classic Knorr synthesis requires pre-formed 1,3-dicarbonyls, modern drug discovery demands modular, one-pot multicomponent reactions (MCRs) that allow rapid library generation from simple building blocks (aldehydes, ketones, alkynes).

This guide details two distinct, self-validating protocols:

  • Method A (The Oxidative Route): Iodine-mediated multicomponent coupling of aryl aldehydes, acetophenones, and hydrazine. Best for rapid diversity using readily available carbonyls.

  • Method B (The "Green" Mechanochemical Route): Solvent-free/Solid-state grinding of chalcones and hydrazine. Best for scale-up and avoiding toxic waste.

Mechanistic Logic & Causality
The Regioselectivity Paradox

In 1H-pyrazoles (N-unsubstituted), the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism (


).
  • Symmetric Substitution: If

    
    , the product is a single symmetric species.
    
  • Asymmetric Substitution: If

    
    , the product exists as a tautomeric mixture in solution.
    
  • Critical Insight: Unlike N-substituted pyrazoles (where 1,3- vs 1,5-isomers are distinct and problematic), 1H-pyrazoles simplify the regiochemical landscape, making them ideal for initial fragment screening.

Mechanism Visualization (Graphviz)

The following diagram illustrates the divergent pathways for Method A (Oxidative) and Method B (Condensation).

PyrazoleSynthesis cluster_0 Critical Control Point Start Starting Materials (Ar-CHO + Ar-CO-CH3) Inter1 Chalcone Intermediate (α,β-unsaturated ketone) Start->Inter1 Aldol Condensation (OH- / Heat) Hydrazone Hydrazone Formation Start->Hydrazone Method A: I2 Lewis Acid Pyrazoline Pyrazoline Intermediate (Non-aromatic) Inter1->Pyrazoline Michael Addition of Hydrazine Hydrazone->Pyrazoline Cyclization Oxidation I2-Mediated Oxidation (Aromatization) Pyrazoline->Oxidation -2H (I2/DMSO) Product 3,5-Disubstituted 1H-Pyrazole Oxidation->Product Final Target

Caption: Mechanistic pathway distinguishing the condensation-cyclization route from the oxidative aromatization step required to yield the aromatic pyrazole core.

Detailed Experimental Protocols
Method A: Iodine-Mediated One-Pot Oxidative Cyclization

Rationale: Iodine acts dually as a mild Lewis acid to catalyze hydrazone formation and as an oxidant to convert the intermediate pyrazoline to pyrazole.

Reagents:

  • Aryl Aldehyde (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Hydrazine Hydrate (80%, 1.2 mmol)

  • Iodine (

    
    , 10 mol%)[1]
    
  • DMSO (Dimethyl sulfoxide, 3 mL) – Acts as solvent and co-oxidant.

Step-by-Step Workflow:

  • Charge: In a 10 mL round-bottom flask, combine the aryl aldehyde and acetophenone in DMSO (3 mL).

  • Catalysis Start: Add molecular Iodine (10 mol%). Stir at room temperature for 10 minutes. Observation: Solution turns dark brown/red.

  • Addition: Add Hydrazine Hydrate dropwise. Caution: Exothermic reaction. Vent pressure if scaling up.

  • Heating: Heat the mixture to 100°C for 2-4 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The intermediate chalcone (

      
      ) and pyrazoline (
      
      
      
      ) should disappear, converging to the pyrazole (
      
      
      , often fluorescent under UV).
  • Quench: Cool to room temperature. Pour into crushed ice (20 g) containing 5%

    
     (sodium thiosulfate).
    
    • Why? Thiosulfate quenches unreacted iodine, preventing product iodination and removing the dark color.

  • Isolation: Filter the precipitate. Wash with cold water (3x 10 mL) and cold ethanol (1x 5 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85-92%

Method B: Catalyst-Free Mechanochemical Synthesis (Green)

Rationale: Uses mechanical energy to drive the Michael addition and cyclization, avoiding solvent waste and thermal degradation.

Reagents:

  • Chalcone (1.0 mmol) – Pre-synthesized or formed in situ.

  • Hydrazine Hydrate (1.5 mmol)

  • Ethanol (few drops, as grinding auxiliary)

Step-by-Step Workflow:

  • Grinding: Place the chalcone and hydrazine hydrate in a mortar.

  • Activation: Grind vigorously with a pestle for 10-20 minutes.

    • Observation: The mixture will transition from a wet paste to a dry, amorphous solid.

  • Work-up: Wash the solid with water to remove excess hydrazine.

  • Drying: Vacuum dry the solid.

Data Presentation & Validation
Comparative Efficiency Table
ParameterMethod A (Iodine/DMSO)Method B (Mechanochemical)Classic Knorr (Ref)
Time 2-4 Hours20 Minutes12-24 Hours
Yield 85-92%88-95%70-80%
Atom Economy High (One-pot)Very High (Solvent-free)Moderate
Purification Thiosulfate QuenchWater WashChromatography
Self-Validating Analytical Signatures

To ensure "Trustworthiness," verify your product using these specific NMR markers. If these are absent, the reaction stalled at the pyrazoline stage.

  • 1H NMR (DMSO-d6/CDCl3):

    • The "Signature" Singlet: A sharp singlet between

      
       6.8 – 7.2 ppm  corresponding to the C4-H  proton of the pyrazole ring.
      
    • Failure Mode: If you see a doublet of doublets (dd) around 3.0-5.0 ppm, you have the Pyrazoline intermediate (incomplete oxidation).

    • NH Proton: Broad singlet at

      
       13.0 – 13.5 ppm  (often exchangeable with 
      
      
      
      ).
  • 13C NMR:

    • C4 Carbon: Signal around 100-105 ppm .

    • C3/C5 Carbons: Signals around 140-150 ppm .

Experimental Workflow Diagram

Workflow Step1 STEP 1: Reagent Charging Aldehyde + Acetophenone + DMSO Step2 STEP 2: Catalyst Activation Add 10 mol% I2 -> Stir 10 min Step1->Step2 Step3 STEP 3: Cyclization Add Hydrazine -> Heat 100°C (3h) Step2->Step3 Step4 STEP 4: Validation (TLC) Check for disappearance of Chalcone Step3->Step4 Step4->Step3 Incomplete (Continue Heating) Step5 STEP 5: Quench & Isolate Pour into Ice/Na2S2O3 -> Filter Step4->Step5 Pass

Caption: Operational workflow for the Iodine-mediated one-pot synthesis.

References
  • Reddy, C. R., et al. (2013). "Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols."[2] Synthesis.

  • Venkatesan, P., & Sumathi, S. (2010). "Pipiridine mediated synthesis of 3,5-diaryl-1H-pyrazoles." Journal of Heterocyclic Chemistry.

  • Bhat, B. A., et al. (2005). "Iodine mediated synthesis of 3,5-disubstituted pyrazoles."[1] Tetrahedron Letters.

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[3] Chemical Reviews.

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of methyl 3-isobutyl-1H-pyrazole-5-carboxylate , a pivotal chemical intermediate for drug development professionals. We will delve into the causality behind its robust synthesis, present detailed, field-proven protocols for its formation and subsequent elaboration, and illustrate its strategic value in constructing complex bioactive molecules. The protocols herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of chemical stability, metabolic resistance, and versatile hydrogen bonding capabilities.[3] Pyrazole-containing compounds have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3]

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable building block. Its structure presents three key points for chemical diversification:

  • The N1-H of the pyrazole ring, which can be readily alkylated or arylated to explore structure-activity relationships (SAR).

  • The methyl ester at the C5 position, which can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with various amines to form amides.[4]

  • The isobutyl group at the C3 position, which provides a lipophilic anchor that can be tailored for specific target-binding pockets.

A prime example of the strategic importance of a similar pyrazole intermediate is the synthesis of Sildenafil, a widely used medication.[5][6] This underscores the power of this scaffold in generating high-value pharmaceutical agents.

Synthesis of the Intermediate: A Validated Protocol

The most reliable and scalable method for synthesizing 3-substituted-5-carboxylate pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with hydrazine.[7][8] This reaction proceeds with high efficiency, driven by the formation of the stable aromatic pyrazole ring.[8]

Reaction Principle

The synthesis begins with the condensation of hydrazine hydrate with the more electrophilic ketone of the β-ketoester (methyl 5-methyl-3-oxohexanoate) to form a hydrazone intermediate. An acid catalyst facilitates this step by protonating the ketone carbonyl, increasing its reactivity. The second nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and subsequent dehydration to yield the aromatic pyrazole product.

Workflow for Synthesis of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactants Methyl 5-methyl-3-oxohexanoate + Hydrazine Hydrate ReactionVessel Round-bottom Flask (Inert Atmosphere) Reactants->ReactionVessel Charge Solvent Methanol Solvent->ReactionVessel Heating Reflux (65-70°C) 4-6 hours ReactionVessel->Heating Stir & Heat Quench Cool to RT Concentrate in vacuo Heating->Quench Monitor by TLC/LC-MS Extraction Partition between Ethyl Acetate & Water Quench->Extraction Purify Silica Gel Chromatography Extraction->Purify Dry Organic Layer Product Methyl 3-isobutyl-1H- pyrazole-5-carboxylate Purify->Product

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials:

  • Methyl 5-methyl-3-oxohexanoate (1.0 equiv)

  • Hydrazine hydrate (~64% solution, 1.1 equiv)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-methyl-3-oxohexanoate (1.0 equiv).

  • Dissolve the β-ketoester in methanol (approx. 0.2 M concentration).

  • Causality Note: Methanol is an excellent solvent for both reactants and facilitates the reaction without competing side reactions.

  • Slowly add hydrazine hydrate (1.1 equiv) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting β-ketoester is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.

  • Causality Note: The aqueous washes are critical for removing unreacted hydrazine and other water-soluble byproducts, simplifying the final purification.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford methyl 3-isobutyl-1H-pyrazole-5-carboxylate as a solid or oil.

Reaction Parameters Summary
ParameterValue/DescriptionRationale
Stoichiometry 1.1 equiv of Hydrazine HydrateA slight excess ensures complete consumption of the limiting β-ketoester.
Solvent MethanolGood solubility for reactants; appropriate boiling point for reflux.
Temperature Reflux (~65-70°C)Provides sufficient thermal energy to overcome the activation barrier for cyclization.
Reaction Time 4-6 hoursTypical duration for complete conversion, should be confirmed by monitoring.
Purification Silica Gel ChromatographyStandard and effective method for isolating the product from non-polar impurities.
Expected Yield 75-90%Based on similar reported Knorr pyrazole syntheses.

Application: Synthesis of a Bioactive Pyrazole Carboxamide

To demonstrate the utility of methyl 3-isobutyl-1H-pyrazole-5-carboxylate, we present a protocol for its conversion into a hypothetical kinase inhibitor, structurally analogous to known pharmaceutical agents. This multi-step synthesis showcases key transformations: ester hydrolysis, N-alkylation, and amide coupling.

Synthetic Pathway Overview

G A Methyl 3-isobutyl-1H- pyrazole-5-carboxylate B 3-Isobutyl-1H-pyrazole- 5-carboxylic Acid A->B Step 1: Saponification (LiOH, THF/H2O) C 3-Isobutyl-1-methyl-1H- pyrazole-5-carboxylic Acid B->C Step 2: N-Alkylation (MeI, K2CO3, DMF) E Final Product: Pyrazole Carboxamide C->E Step 3: Amide Coupling (HATU, DIPEA, DMF) D Amine Fragment (e.g., Substituted Aniline) D->E

Caption: Multi-step synthesis from the intermediate to a final product.

Protocol 1: Saponification to the Carboxylic Acid
  • Dissolve the starting ester (1.0 equiv) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv) and stir the mixture at 50°C until LC-MS analysis confirms the complete disappearance of the starting material.[4]

  • Cool the reaction, remove THF under reduced pressure, and dilute the aqueous residue with water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl. A white precipitate should form.

  • Causality Note: Protonation of the carboxylate salt renders it insoluble in water, allowing for easy isolation.

  • Collect the solid by filtration, wash with cold water, and dry under high vacuum to yield 3-isobutyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Regioselective N-Alkylation
  • Suspend the pyrazole carboxylic acid (1.0 equiv) and Potassium Carbonate (K₂CO₃, 2.5 equiv) in Dimethylformamide (DMF).

  • Causality Note: K₂CO₃ is a mild base that deprotonates the more acidic N1-H of the pyrazole, activating it for alkylation. The carboxylic acid will also be deprotonated but is less nucleophilic than the pyrazole anion.

  • Add Iodomethane (MeI, 1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by chromatography if necessary to obtain 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Expertise Note: N-alkylation of asymmetric pyrazoles can lead to a mixture of regioisomers. Steric hindrance from the C5-carboxylate group generally favors alkylation at the N1 position.[9][10] The regiochemistry must be confirmed by 2D NMR (NOESY) experiments.

Protocol 3: Amide Coupling
  • Dissolve the N-methylated carboxylic acid (1.0 equiv), the desired amine fragment (1.1 equiv), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv) in DMF.[11]

  • Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester, minimizing side reactions and racemization if chiral amines are used.[12]

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the mixture and stir at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Perform standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the final product by flash chromatography or recrystallization.

Characterization and Quality Control

Verifying the identity and purity of the intermediate and its derivatives is paramount.

TechniqueExpected Data for Methyl 3-isobutyl-1H-pyrazole-5-carboxylate
¹H NMR (CDCl₃, 400 MHz): δ ~6.8 (s, 1H, pyrazole-H), 3.9 (s, 3H, -OCH₃), 2.6 (d, 2H, -CH₂-), 2.0 (m, 1H, -CH-), 0.9 (d, 6H, -CH(CH₃)₂) ppm. The NH proton may be broad or not observed.
¹³C NMR (CDCl₃, 101 MHz): Expected signals for carbonyl (~162 ppm), pyrazole carbons (~155, 140, 108 ppm), ester methyl (~52 ppm), and isobutyl carbons (~38, 28, 22 ppm).
LC-MS (ESI+): Calculated m/z for C₉H₁₄N₂O₂ [M+H]⁺ = 183.11. Found value should be within ± 0.1 Da.
Purity >98% by HPLC/qNMR.

Potential Impurities: Unreacted β-ketoester, regioisomers (if using a substituted hydrazine), and residual solvents. These are typically removed during chromatographic purification.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is a versatile and highly valuable intermediate for drug discovery. Its straightforward, high-yielding synthesis via the Knorr condensation provides a reliable source of this key building block. The strategic positioning of its functional groups allows for rapid and logical diversification, enabling medicinal chemists to efficiently explore chemical space and optimize lead compounds. The protocols detailed in this guide offer a robust framework for the synthesis and application of this important scaffold.

References

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • EP0749963A1 - N-alkylation method of pyrazole. Google Patents.
  • Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • US5705656A - N-alkylation method of pyrazole. Google Patents.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate. MySkinRecipes. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • CN102844306B - Process for preparation of pyrazole carboxylic acid amide. Google Patents.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Available at: [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols for Methyl 3-Isobutyl-1H-pyrazole-5-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity.[1][2] The metabolic stability of the pyrazole ring further enhances its appeal in drug development.[3] In oncology, pyrazole derivatives have been successfully developed into approved drugs targeting various protein kinases, such as ibrutinib and ruxolitinib, underscoring the scaffold's therapeutic potential.[4]

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate represents a promising, yet underexplored, starting point for the discovery of novel anticancer agents. Its structure combines the stable pyrazole core with an isobutyl group at the 3-position and a methyl carboxylate at the 5-position. These functional groups offer multiple vectors for chemical modification, allowing for the systematic exploration of the chemical space around this core to optimize biological activity against specific cancer targets.

This guide provides a detailed framework for researchers to investigate the potential of methyl 3-isobutyl-1H-pyrazole-5-carboxylate and its derivatives as inhibitors of key oncogenic pathways, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.

Rationale for Targeting VEGFR-2 with Pyrazole-Based Inhibitors

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels.[5] VEGFR-2 is a receptor tyrosine kinase that plays a central role in this process.[5] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6][7] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[5]

Numerous pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, including VEGFR-2.[6][7] The pyrazole scaffold can effectively mimic the hinge-binding motif of ATP, anchoring the inhibitor in the kinase's active site. The substituents on the pyrazole ring then project into adjacent hydrophobic pockets, contributing to both potency and selectivity.

The structure of methyl 3-isobutyl-1H-pyrazole-5-carboxylate provides a solid foundation for designing VEGFR-2 inhibitors. The isobutyl group can be oriented to occupy a hydrophobic pocket, while the methyl carboxylate can be a handle for introducing larger substituents that can form additional interactions within the ATP-binding site or be converted to a carboxamide to engage in key hydrogen bonding interactions.[8][9]

Signaling Pathway

Below is a simplified representation of the VEGFR-2 signaling pathway, a primary target for the pyrazole derivatives discussed herein.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC ERK ERK PKC->ERK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor Pyrazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

The following protocols provide a starting point for evaluating methyl 3-isobutyl-1H-pyrazole-5-carboxylate and its derivatives.

Protocol 1: Synthesis of Pyrazole-5-Carboxamide Derivatives

To enhance the potential for hydrogen bonding interactions within the kinase hinge region, the methyl ester of the parent compound is often converted to a carboxamide.[8][9]

Workflow Diagram:

Synthesis_Workflow Start Methyl 3-isobutyl-1H- pyrazole-5-carboxylate Step1 Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate 3-Isobutyl-1H-pyrazole- 5-carboxylic acid Step1->Intermediate Step2 Amide Coupling (e.g., HATU, DIPEA, Amine) Intermediate->Step2 Product 3-Isobutyl-1H-pyrazole- 5-carboxamide Derivative Step2->Product

Caption: General workflow for synthesizing carboxamide derivatives.

Step-by-Step Protocol:

  • Saponification:

    • Dissolve methyl 3-isobutyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-isobutyl-1H-pyrazole-5-carboxylic acid.

  • Amide Coupling:

    • Dissolve the 3-isobutyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in dimethylformamide (DMF).

    • Add HATU (1.1 equivalents), DIPEA (3 equivalents), and the desired amine (1.2 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the final carboxamide derivative.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the recombinant human VEGFR-2 enzyme and the substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer to the desired concentrations.

    • Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 20 µL of the substrate and ATP solution to all wells.

    • To initiate the kinase reaction, add 25 µL of the diluted VEGFR-2 enzyme to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • After incubation, add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max) to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data for Structurally Related Pyrazole VEGFR-2 Inhibitors:

Compound ScaffoldTargetIC₅₀ (nM)Reference
Pyrimidine Derivative 91bVEGFR-2530[7]
Pyrimidine Derivative 91eVEGFR-2610[7]
Sorafenib (Reference)VEGFR-2190[7]
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay evaluates the cytotoxic or cytostatic effects of the compounds on cancer cells that are dependent on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs) or certain tumor cell lines.[11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the chosen cell line (e.g., HUVEC, A549) in the recommended medium.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for pyrazole-based kinase inhibitors, several structural features are crucial for potent activity.[8][12][13]

SAR Workflow:

SAR_Logic Scaffold Methyl 3-isobutyl-1H-pyrazole-5-carboxylate Pyrazole Core (Hinge Binding) C3-Isobutyl (Hydrophobic Pocket) C5-Ester (Solvent Front/Modification) Optimization SAR Optimization Mod1 Modify C3-substituent for optimal fit in hydrophobic pocket Optimization->Mod1 Mod2 Convert C5-ester to carboxamides for H-bonds Optimization->Mod2 Mod3 Explore N1-substitutions for additional interactions Optimization->Mod3 Mod1->Scaffold:f0 Mod2->Scaffold:f0 Mod3->Scaffold:f0

Caption: Key areas for SAR exploration on the pyrazole scaffold.

  • Hinge-Binding Region: The pyrazole nitrogens are critical for forming hydrogen bonds with the hinge region of the kinase.

  • Hydrophobic Pockets: The substituent at the 3-position (isobutyl group) can be varied in size and lipophilicity to optimize interactions with nearby hydrophobic pockets.

  • Solvent-Exposed Region: The substituent at the 5-position (carboxamide derived from the methyl ester) can be extended to interact with the solvent-exposed region, potentially improving selectivity and physicochemical properties.

  • N1-Substitution: The N1 position of the pyrazole ring can be substituted with various groups to probe for additional interactions and modulate the compound's overall properties.

Conclusion

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is a valuable starting scaffold for the development of novel kinase inhibitors for cancer therapy. By targeting well-validated oncogenic drivers like VEGFR-2, and employing the systematic synthetic and screening protocols outlined in this guide, researchers can efficiently explore the therapeutic potential of this promising chemical class. The iterative process of design, synthesis, and biological evaluation, guided by an understanding of the target's structure and the scaffold's SAR, will be crucial for advancing these compounds toward clinical development.

References

  • Cooper, A., et al. (2017). A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a broad range of tumor cell lines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. International Journal of Molecular Sciences. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available from: [Link]

  • St-Gall, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available from: [Link]

  • MESSINA, F., et al. (2021). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. International Journal of Molecular Sciences. Available from: [Link]

  • Srivastava, S., et al. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Current Pharmaceutical Design. Available from: [Link]

  • Cresset Group. (n.d.). Using Spark to Identify New Cores for PDE5 Inhibitors: Scaffold-Hopping Sildenafil. Available from: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Molecules. Available from: [Link]

  • Xu, Y., et al. (2020). A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. Available from: [Link]

  • Costa, M., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. Available from: [Link]

  • Kanyonyo, M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Patel, H. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Gomaa, A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available from: [Link]

  • Scavone, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals. Available from: [Link]

  • Booth, L., et al. (2016). Multi-kinase inhibitors interact with sildenafil and ERBB1/2/4 inhibitors to kill tumor cells in vitro and in vivo. Oncotarget. Available from: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • El-Gamal, M. I., et al. (2021). Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available from: [Link]

  • Din, I. U., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. Available from: [Link]

  • Wang, M., et al. (2020). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available from: [Link]

  • Liu, Y., et al. (2025). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. Journal of Medicinal Chemistry. Available from: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Liu, F., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available from: [Link]

  • Janku, F., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Oncology Practice. Available from: [Link]

  • Gomaa, A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Available from: [Link]

  • Ding, X-L., et al. (2009). Synthesis of Novel Pyrazole Carboxamide Derivatives and Discovery of Modulators for Apoptosis or Autophagy in A549 Lung Cancer Cells. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. Available from: [Link]

  • Xu, Y., et al. (2020). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available from: [Link]

  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Omar, A. M., et al. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia. Available from: [Link]

  • Lee, S. H., et al. (2015). Preclinical assessment of targeting the PI3K/AKT pathway in combination with other signal transduction pathway inhibitors. Molecular Cancer Therapeutics. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]

  • Khan, K. M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available from: [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Alchem Pharmtech. (n.d.). Methyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride. Available from: [Link]

Sources

Application Note: Structural Characterization of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carboxylates

Pyrazole scaffolds are privileged structures in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and unambiguous structural confirmation is paramount for advancing drug discovery pipelines and ensuring the synthesis of the correct target molecule. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such organic molecules. This application note provides a comprehensive guide to the ¹H NMR characterization of methyl 3-isobutyl-1H-pyrazole-5-carboxylate, detailing the experimental protocol and a thorough interpretation of the resulting spectrum. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers with field-proven insights.

The Crucial Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a wealth of information about the structure of a molecule from four key aspects of the spectrum: the number of signals, their chemical shifts (δ), the integration of these signals, and their splitting patterns (multiplicity).[1][2] For methyl 3-isobutyl-1H-pyrazole-5-carboxylate, this technique allows us to:

  • Confirm the presence of all constituent proton environments: This includes the protons of the isobutyl group, the methyl ester, the pyrazole ring, and the N-H proton.

  • Verify the substitution pattern of the pyrazole ring: The chemical shift and multiplicity of the pyrazole ring proton are highly indicative of the positions of the substituents.

  • Establish the connectivity of the functional groups: Splitting patterns reveal which protons are adjacent to one another, confirming the overall molecular structure.

Predicted ¹H NMR Spectral Features

The structure of methyl 3-isobutyl-1H-pyrazole-5-carboxylate contains several distinct proton environments. Based on established principles of ¹H NMR spectroscopy and data from related pyrazole structures, we can predict the expected chemical shifts and multiplicities for each proton signal.[3][4][5]

Table 1: Predicted ¹H NMR Assignments for Methyl 3-isobutyl-1H-pyrazole-5-carboxylate
Assignment Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Isobutyl CH₃H-d~ 0.9 - 1.0Doublet (d)6H
Isobutyl CHH-c~ 1.8 - 2.0Nonet or multiplet (m)1H
Isobutyl CH₂H-b~ 2.6 - 2.8Doublet (d)2H
Methyl Ester OCH₃H-e~ 3.8 - 4.0Singlet (s)3H
Pyrazole C4-HH-a~ 6.5 - 7.0Singlet (s)1H
Pyrazole N-HN-H~ 12.0 - 13.5Broad Singlet (br s)1H

Note: Predicted chemical shifts are based on general ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Experimental Protocol: A Self-Validating System

The integrity of the ¹H NMR data is fundamentally dependent on a meticulous sample preparation and acquisition protocol. The following steps are designed to ensure high-quality, reproducible results.

Materials and Reagents
  • Sample: Methyl 3-isobutyl-1H-pyrazole-5-carboxylate (1-5 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)[6][7]

  • Internal Standard: Tetramethylsilane (TMS)[8][9][10][11]

  • NMR Tube: High-quality, clean, and unscratched 5 mm NMR tube[12]

  • Pipettes and Vials: Clean and dry glassware for sample handling[13]

Rationale for Reagent Selection
  • Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the signals from the analyte.[6][14] CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. DMSO-d₆ is an excellent alternative, particularly for observing exchangeable protons like the N-H of the pyrazole, which often gives a sharper signal in this solvent.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.[8][10][11] Its 12 equivalent protons give a single, sharp signal which is defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[11][15] It is also chemically inert and volatile, allowing for easy removal after the experiment.[10][11]

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 1-5 mg of methyl 3-isobutyl-1H-pyrazole-5-carboxylate into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (containing 0.03% TMS) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution. A clear, homogeneous solution is essential.[13]

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to the NMR tube. Ensure there are no solid particles in the solution.[16]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are generally sufficient. A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.

Data Interpretation and Structural Confirmation

The resulting ¹H NMR spectrum should be processed (Fourier transformation, phase correction, and baseline correction) and integrated. The interpretation involves assigning each signal to the corresponding protons in the molecule.

Analysis of the Isobutyl Group
  • H-d (CH₃): A doublet appearing around 0.9-1.0 ppm with an integration of 6H confirms the two equivalent methyl groups of the isobutyl moiety. The splitting into a doublet is due to coupling with the adjacent methine proton (H-c).

  • H-c (CH): A multiplet (often a nonet) around 1.8-2.0 ppm with an integration of 1H corresponds to the methine proton. It is split by the six methyl protons (H-d) and the two methylene protons (H-b).

  • H-b (CH₂): A doublet around 2.6-2.8 ppm with an integration of 2H is assigned to the methylene protons. This signal is shifted downfield due to the proximity of the electron-withdrawing pyrazole ring. It appears as a doublet due to coupling with the methine proton (H-c).

Analysis of the Methyl Ester and Pyrazole Ring
  • H-e (OCH₃): A sharp singlet around 3.8-4.0 ppm with an integration of 3H is characteristic of the methyl ester protons.[17] Its singlet nature indicates no adjacent protons.

  • H-a (C4-H): A singlet in the aromatic region, typically around 6.5-7.0 ppm, with an integration of 1H is a key signal confirming the 3,5-disubstituted pyrazole ring.[18] The absence of splitting indicates no protons on the adjacent carbon atoms (C3 and C5).

  • N-H: A broad singlet observed at a significantly downfield chemical shift (typically >12 ppm) with an integration of 1H is assigned to the pyrazole N-H proton.[18] Its broadness is due to quadrupole relaxation of the adjacent nitrogen atoms and potential chemical exchange.[19][20] The downfield shift is a result of deshielding and hydrogen bonding.

Visualization of Key Structural Features and Workflow

To aid in the visualization of the molecule and the experimental workflow, the following diagrams are provided.

Figure 1: Molecular structure of methyl 3-isobutyl-1H-pyrazole-5-carboxylate with proton labels.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (1-5 mg) dissolve 2. Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire ¹H Spectrum lock_shim->acquire process 7. Process Data (FT, Phase, Baseline) acquire->process integrate 8. Integrate Signals process->integrate assign 9. Assign Peaks & Confirm Structure integrate->assign

Figure 2: Experimental workflow for ¹H NMR characterization.

Conclusion

¹H NMR spectroscopy provides an unequivocal method for the structural characterization of methyl 3-isobutyl-1H-pyrazole-5-carboxylate. By following the detailed protocol and applying the principles of spectral interpretation outlined in this application note, researchers can confidently verify the identity and purity of their synthesized compound. The distinct signals for the isobutyl group, the methyl ester, and the pyrazole ring protons, along with their characteristic chemical shifts, integrations, and splitting patterns, serve as a unique fingerprint for this molecule. This robust analytical approach is fundamental for ensuring the quality of key intermediates in the drug development process.

References

  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 558-562. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Elguero, J., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(2), 97-106. Retrieved from [Link]

  • Al-Bayati, R. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Not Voodoo. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2017, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Rogers, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5411. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

  • Labinsights. (2023, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved from [Link]

  • Save My Exams. (2023, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Carl ROTH. (n.d.). Deuterated Compounds for NMR. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ACS Omega. (2024, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparation of Pyrazole-3-carboxylate Derivatives and 3,5-disubstituted Pyrazoles. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid. Retrieved from [Link]

  • ACS Publications. (2024, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

Sources

Application Note: Comprehensive 13C NMR Analysis for the Structural Elucidation of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural analysis of methyl 3-isobutyl-1H-pyrazole-5-carboxylate using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and drug development, making unambiguous structural verification essential. We present a robust protocol combining standard proton-decoupled ¹³C NMR with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to achieve complete and confident assignment of all carbon signals. This guide is intended for researchers, chemists, and quality control scientists who require definitive structural characterization of complex heterocyclic compounds.

Introduction: The Imperative for Structural Verification

Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a substituted pyrazole core. The precise arrangement of substituents on the pyrazole ring is critical to the molecule's biological activity and chemical properties. While various analytical techniques can confirm the presence of functional groups, ¹³C NMR spectroscopy provides an unparalleled, high-resolution map of the carbon skeleton, making it the gold standard for isomeric and constitutional analysis.

The primary challenge in ¹³C NMR is the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C isotope compared to ¹H, resulting in lower sensitivity.[1] This necessitates optimized experimental design to achieve a high signal-to-noise ratio in a reasonable timeframe. Furthermore, a standard proton-decoupled ¹³C spectrum provides only chemical shift information. To confidently assign each signal, it is crucial to determine the multiplicity of each carbon (i.e., whether it is a C, CH, CH₂, or CH₃ group). This is accomplished using spectral editing techniques like DEPT.[2][3]

This document outlines the causality behind our experimental choices, from sample preparation to data interpretation, providing a self-validating workflow for the complete structural assignment of the title compound.

Guiding Principles and Experimental Workflow

The structural analysis follows a logical progression from sample preparation to multi-spectrum data correlation. The goal is to acquire a standard broadband-decoupled ¹³C spectrum and supplement it with DEPT-90 and DEPT-135 spectra to resolve any ambiguities.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Assignment Sample 1. Weigh Compound (20-50 mg) Solvent 2. Dissolve in CDCl3 (~0.7 mL) Sample->Solvent Filter 3. Filter into NMR Tube Solvent->Filter C13 4. Acquire Standard ¹³C{¹H} Spectrum Filter->C13 DEPT135 5. Acquire DEPT-135 Spectrum C13->DEPT135 DEPT90 6. Acquire DEPT-90 Spectrum DEPT135->DEPT90 Process 7. Process Spectra (FT, Phasing, Baseline) DEPT90->Process Correlate 8. Correlate Data & Assign Signals Process->Correlate Report 9. Generate Report Correlate->Report

Caption: Overall workflow for ¹³C NMR analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a homogenous sample free of particulates, which can degrade spectral resolution.

  • Weighing: Accurately weigh 20-50 mg of methyl 3-isobutyl-1H-pyrazole-5-carboxylate.

    • Expertise Note: While spectra can be obtained on less material, this concentration range provides a good balance for achieving high signal-to-noise in a few hours for a typical high-field spectrometer.[4] The signal acquisition time is inversely proportional to the square of the concentration.

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Expertise Note: CDCl₃ is a versatile solvent for many organic compounds. TMS serves as the internal standard, defining the 0 ppm reference point for the chemical shift scale.[5]

  • Homogenization: Gently vortex or swirl the vial until the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Trustworthiness Note: This step is critical. Suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.

ParameterStandard ¹³C {¹H} DEPT-135 DEPT-90 Rationale & Expert Insight
Spectrometer Freq.~100 MHz~100 MHz~100 MHzThe ¹³C resonance frequency is approximately 1/4 that of ¹H.[5]
Pulse Programzgpg30 or equivalentdept135dept90Standard gradient-selected pulse sequence with proton decoupling.
Pulse Angle30°135°90°A smaller flip angle (30°) allows for a shorter relaxation delay.
Acquisition Time (AQ)~1.5 - 2.0 s~1.5 - 2.0 s~1.5 - 2.0 sEnsures adequate data point resolution for sharp peaks.
Relaxation Delay (D1)2.0 s2.0 s2.0 sAllows for sufficient T1 relaxation, especially for quaternary carbons.
Number of Scans (NS)1024 - 4096256256More scans are needed for the primary spectrum to detect weak quaternary carbons.
Spectral Width (SW)240 ppm (0-240 ppm)240 ppm (0-240 ppm)240 ppm (0-240 ppm)Covers the full range of expected chemical shifts for organic molecules.[5]

Results and Spectral Interpretation

Molecular Structure and Carbon Numbering

For clarity in the assignment process, the carbon atoms of methyl 3-isobutyl-1H-pyrazole-5-carboxylate are numbered as shown below. The molecule possesses 8 chemically non-equivalent carbons, and thus 8 distinct signals are expected in the ¹³C NMR spectrum.[6]

Caption: Structure and numbering scheme.

¹³C Chemical Shift Assignments

The following table summarizes the expected and observed chemical shifts, correlated with data from DEPT experiments.

Carbon AtomPredicted δ (ppm) RangeObserved δ (ppm)DEPT-90DEPT-135Assignment & Rationale
C9 (C=O)160 - 170[7]162.5AbsentAbsentQuaternary ester carbonyl, characteristically downfield. Absence in DEPT spectra confirms it has no attached protons.
C3 145 - 155[8]151.8AbsentAbsentQuaternary sp² carbon of the pyrazole ring attached to the isobutyl group. Its downfield shift is due to being part of the heteroaromatic system.
C5 138 - 148[8]142.1AbsentAbsentQuaternary sp² carbon of the pyrazole ring attached to the ester group. Deshielded by both the ring nitrogens and the carbonyl group.
C4 105 - 115[9]108.7PositivePositiveThe sole CH carbon in the pyrazole ring. Its positive signal in both DEPT-90 and DEPT-135 spectra provides unambiguous confirmation.
C12 (-OCH₃)50 - 60[7]51.5AbsentPositiveMethyl carbon of the ester group. Its chemical shift is influenced by the highly electronegative oxygen atom.[10] Appears as a positive CH₃ peak in DEPT-135.
C6 (-CH₂)38 - 4540.2AbsentNegativeMethylene carbon of the isobutyl group. The negative phase in the DEPT-135 spectrum is the definitive signature of a CH₂ group.
C7 (-CH)26 - 3228.3PositivePositiveMethine carbon of the isobutyl group. Confirmed by its positive signal in both DEPT-90 and DEPT-135 experiments.
C8, C8' (-CH₃)₂20 - 25[7]22.4AbsentPositiveThe two equivalent methyl carbons of the isobutyl group. Free rotation around the C6-C7 bond makes them chemically and magnetically equivalent, resulting in a single signal.[6]
Detailed Interpretation
  • Downfield Region (100-170 ppm): This region contains the sp² hybridized carbons. The most downfield signal at 162.5 ppm is characteristic of an ester carbonyl carbon.[7] The three pyrazole ring carbons appear as expected, with the two quaternary carbons (C3 and C5) appearing significantly downfield of the protonated carbon (C4). The absence of C3, C5, and C9 from any DEPT spectrum confirms their quaternary nature. The signal at 108.7 ppm is confirmed as the C4 methine group by its positive phase in the DEPT-90 spectrum.

  • Upfield Region (0-60 ppm): This region contains the sp³ hybridized carbons of the ester methyl and the isobutyl side chain.

    • The signal at 51.5 ppm is assigned to the ester's methyl carbon (C12), shifted downfield by the adjacent oxygen.[11]

    • The signal at 40.2 ppm shows a negative phase in the DEPT-135 spectrum, unequivocally identifying it as the CH₂ carbon (C6) of the isobutyl group.[3]

    • The methine carbon (C7) of the isobutyl group is identified by the positive peak at 28.3 ppm in the DEPT-90 spectrum.

    • The most upfield signal at 22.4 ppm corresponds to the two equivalent terminal methyl carbons (C8, C8') of the isobutyl group. Its high intensity in the standard ¹³C spectrum and positive phase in the DEPT-135 spectrum are consistent with this assignment.

Conclusion

The combined application of standard proton-decoupled ¹³C NMR, DEPT-90, and DEPT-135 spectroscopy provides a powerful and definitive method for the complete structural elucidation of methyl 3-isobutyl-1H-pyrazole-5-carboxylate. This multi-faceted approach allows for the unambiguous assignment of all eight carbon signals, including the differentiation between protonated and quaternary carbons and the specific identification of CH, CH₂, and CH₃ multiplicities. The protocols and interpretive framework presented herein constitute a robust, self-validating system for quality control and structural verification in synthetic and medicinal chemistry workflows.

References

  • Gable, K. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Elguero, J., et al. (1976). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-33. Available from: [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Ashenhurst, J. (2022, February 8). ¹³C NMR – How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹³C-NMR. Retrieved from [Link]

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755.
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting ¹³C NMR spectra. Chemguide. Retrieved from [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Jimeno, M. L., et al. (1996). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 34(4), 291-294. Available from: [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Bruker. (2020, May 4). Optimized Default ¹³C Parameters. University of Missouri-St. Louis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wi, S., & Gunanathan, C. (2018). Acquiring ¹H and ¹³C Spectra.
  • Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation and Positioning. NMR Facility. Retrieved from [Link]

Sources

Application Note: Regioselective Synthesis of Diarylpyrazole COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The selective inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone in the treatment of inflammation and pain, minimizing the gastrointestinal toxicity associated with non-selective NSAIDs.[1][2] The structural basis for this selectivity lies in a single amino acid variation within the enzyme's active site: the "side pocket" of COX-2 is gated by a smaller Valine (Val523) residue, whereas COX-1 is obstructed by a bulky Isoleucine (Ile523).[1] This steric difference allows bulky diarylheterocycles (like Celecoxib) to bind tightly to COX-2 but not COX-1.

This guide addresses the primary synthetic challenge in manufacturing COX-2 inhibitors: Regioselectivity . The formation of the 1,5-diarylpyrazole scaffold (the active pharmacophore) via traditional condensation often competes with the thermodynamically stable 1,3-isomer. We present two validated protocols:

  • Protocol A: Optimized Claisen-Cyclocondensation (Industrial Standard).

  • Protocol B: Palladium-Catalyzed C-H Activation (Modern Approach).

Mechanism of Action & Structural Logic

The efficacy of Celecoxib depends on the specific orientation of the sulfonamide group into the COX-2 hydrophilic side pocket.

Diagram 1: Arachidonic Acid Cascade & COX-2 Inhibition

This diagram illustrates the pathway blockage and the structural gatekeeper (Val523) that confers selectivity.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Ile523 Block AA->COX1 COX2 COX-2 (Inducible) Val523 Pocket AA->COX2 PGH2 PGH2 (Prostaglandin H2) COX1->PGH2 Homeostatic Functions COX2->PGH2 Inflammatory Response Prostanoids Prostaglandins/Thromboxanes (Inflammation/Pain) PGH2->Prostanoids Inhibitor Celecoxib (1,5-Diarylpyrazole) Inhibitor->COX1 Steric Clash (Ile523) Inhibitor->COX2 Selective Blockade (Fits Side Pocket)

Caption: Selective inhibition mechanism. Celecoxib fits the COX-2 pocket (Val523) but clashes with COX-1 (Ile523).

Protocol A: Traditional Regioselective Condensation

Application: Scalable synthesis of Celecoxib (SC-58635). Challenge: Controlling the reaction of 4-hydrazinylbenzenesulfonamide with a 1,3-diketone to favor the 1,5-diaryl isomer over the 1,3-isomer.

Materials
  • Reagents: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide (25% in MeOH), 4-Sulfonamidophenylhydrazine HCl.

  • Solvents: MTBE, Ethanol (absolute), Trifluoroacetic acid (TFA).

Step-by-Step Methodology
Step 1: Claisen Condensation (Formation of the 1,3-Diketone)[3]
  • Charge: In a dry reactor under N2, charge 4'-Methylacetophenone (1.0 eq) and MTBE (5 vol).

  • Base Addition: Add Sodium methoxide (1.2 eq) dropwise at 20-25°C. The solution will darken.

  • Acylation: Add Ethyl trifluoroacetate (1.1 eq) slowly, maintaining internal temperature <30°C.

  • Reflux: Heat to reflux (55°C) for 4 hours. Monitor by TLC/HPLC for disappearance of acetophenone.

  • Workup: Cool to RT. Acidify with 3N HCl to pH 2-3. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Intermediate: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[3][4] (Exists in enol form).

Step 2: Regiocontrolled Cyclization

Critical: The regiochemistry is solvent/pH dependent. In neutral ethanol, a mixture of isomers (approx 70:30) forms. Acidic conditions favor the desired 1,5-isomer.

  • Dissolution: Dissolve the 1,3-diketone (1.0 eq) in Ethanol (10 vol).

  • Hydrazine Addition: Add 4-Sulfonamidophenylhydrazine HCl (1.1 eq).

  • Catalyst: Add Trifluoroacetic acid (TFA) (0.1 eq) or aqueous HCl.

    • Why? Protonation of the carbonyls and the hydrazine affects the kinetics of the initial nucleophilic attack. The CF3-adjacent carbonyl is more electrophilic, but steric factors in the enol form under acidic conditions direct the hydrazine's terminal -NH2 to the benzoyl carbonyl, leading to the 1,5-isomer.

  • Reflux: Heat to reflux (78°C) for 6-12 hours.

  • Precipitation: Cool slowly to 0-5°C. The desired 1,5-isomer (Celecoxib) is less soluble and precipitates.

  • Filtration: Filter the crude solid.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove traces of the 1,3-isomer.

Troubleshooting Table: Regioselectivity
ObservationProbable CauseCorrective Action
High 1,3-isomer content Basic or Neutral conditionsEnsure reaction pH is acidic (pH < 4) using HCl or TFA.
Low Yield Incomplete condensation in Step 1Use stronger base (LiHMDS) if NaOMe fails; ensure anhydrous conditions.
Oily Product Mixture of isomers preventing crystallizationPerform column chromatography (Hexane/EtOAc) or repeat recrystallization.

Protocol B: Modern Pd-Catalyzed C-H Activation

Application: Late-stage functionalization and generation of novel COX-2 analogs. Advantage: Solves regioselectivity issues by constructing the pyrazole ring before adding the second aryl group.

Synthetic Logic

Instead of condensing a diketone, we start with a pre-formed 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazole and use Palladium catalysis to arylate the C-5 position directly.

Methodology
  • Substrate: 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazole (1.0 eq).

  • Coupling Partner: 4-Bromotoluene (1.5 eq).

  • Catalyst System: Pd(OAc)2 (5 mol%), PPh3 (10 mol%).

  • Base/Solvent: K2CO3 (2.0 eq) in DMA (Dimethylacetamide).

  • Reaction: Heat to 120°C for 16 hours under Argon.

  • Mechanism: The acidic C-5 proton of the pyrazole undergoes Concerted Metallation-Deprotonation (CMD), followed by oxidative addition of the aryl bromide and reductive elimination.

  • Result: Exclusive formation of the 1,5-diarylpyrazole.[5]

Synthetic Workflow & Analytical Validation

Diagram 2: Comparative Synthetic Routes

Visualizing the decision matrix between traditional and modern routes.

Synthesis_Workflow cluster_0 Protocol A: Condensation cluster_1 Protocol B: C-H Activation SM1 4'-Methylacetophenone Diketone 1,3-Diketone (Intermediate) SM1->Diketone SM2 Ethyl Trifluoroacetate SM2->Diketone Hydrazine 4-Sulfonamidophenyl- hydrazine Reaction Cyclocondensation (EtOH / TFA) Hydrazine->Reaction DirectArylation Pd-Catalyzed C-H Arylation Hydrazine->DirectArylation Pre-formed Pyrazole Diketone->Reaction Isomers Mixture: 1,5-Diaryl (Major) 1,3-Diaryl (Minor) Reaction->Isomers Purification Recrystallization (EtOH/H2O) Isomers->Purification Celecoxib Pure Celecoxib (>99.5%) DirectArylation->Celecoxib Regiospecific Purification->Celecoxib

Caption: Protocol A requires purification of isomers. Protocol B (Green) offers regiospecificity via catalysis.

Analytical Parameters (QC)

To validate the synthesis, the following parameters must be met.

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Characteristic pyrazole singlet at ~7.0 ppm. Distinct methyl singlet at 2.3 ppm.
Regiochemistry NOE Difference NMRIrradiation of methyl group shows enhancement of pyrazole proton (confirms 1,5-proximity).
Purity HPLC (C18 Column)>99.5% area. Impurity A (1,3-isomer) < 0.1%.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm; MTBE < 5000 ppm.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry.

  • Gierse, J. K., et al. (1996). "Expression and characterization of human cyclooxygenase-2 inhibitors." Journal of Biological Chemistry.

  • Stang, P. J., & Diederich, F. (Eds.).[6] (2008). Modern Acetylene Chemistry (Relevant to C-H activation strategies). Wiley-VCH.

  • Garg, N. K., et al. (2011). "Nickel-Catalyzed C–H Arylation of Heterocycles." Journal of the American Chemical Society. (Analogous Pd/Ni methodologies for azoles).

  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature. (Defines the Val523 mechanism).

Sources

Application Note: Robust Strategies for the Esterification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Procedure for Esterification of Pyrazole Carboxylic Acids Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Overview

Pyrazole carboxylic acids are ubiquitous scaffolds in medicinal chemistry (e.g., Sildenafil, Rimonabant), yet their esterification presents unique challenges compared to standard benzoic acids. The core difficulty lies in the amphoteric nature of the pyrazole ring:

  • Basic Nitrogen (N2): Can protonate under acidic conditions, deactivating the ring or consuming acidic catalysts.

  • Acidic Nitrogen (N1-H): If unsubstituted, the N1-proton is acidic (

    
    ), posing a risk of competitive N-alkylation  if base-mediated esterification (alkyl halides) is attempted.
    
  • Steric Hindrance: Carboxylic acids at the 3- or 5-positions are often shielded by N-substituents, rendering standard Fischer esterification sluggish.

This guide details three field-proven protocols selected for scalability , functional group tolerance , and regiochemical fidelity .

Method Selection Guide (Decision Matrix)

Before initiating wet chemistry, select the protocol based on your substrate's specific constraints.

MethodSelection Start Start: Pyrazole-COOH Substrate CheckN Is Pyrazole N1 Protected? Start->CheckN CheckAcid Acid-Sensitive Moieties? CheckN->CheckAcid Yes or Irrelevant Warning CRITICAL WARNING: Avoid Alkyl Halides (R-X) Risk of N-Alkylation CheckN->Warning No (Free NH) CheckSteric Sterically Hindered (Ortho-substituents)? CheckAcid->CheckSteric No MethodB Method B: Coupling Agent (HATU / DMAP) CheckAcid->MethodB Yes (e.g., Boc, tBu) MethodA Method A: Acid Chloride (SOCl2 / ROH) CheckSteric->MethodA Yes (High Hindrance) MethodC Method C: Fischer Esterification (H2SO4 / MeOH) CheckSteric->MethodC No (Simple Substrate)

Figure 1: Strategic decision tree for selecting the optimal esterification condition. Note the critical warning regarding N-alkylation risks when using alkyl halides.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Thionyl Chloride)

Best for: Scale-up, sterically hindered acids, and substrates stable to HCl. Mechanism: Conversion to highly reactive acid chloride followed by alcoholysis.

Reagents & Equipment[1][2]
  • Substrate: Pyrazole carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv or used as solvent)
    
  • Nucleophile: Alcohol (MeOH, EtOH) (Excess/Solvent)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), rotary evaporator.
    
Step-by-Step Procedure
  • Activation: In a dry flask under

    
    , suspend the pyrazole carboxylic acid in anhydrous toluene (or use neat 
    
    
    
    if substrate solubility is poor).
  • Addition: Add

    
     dropwise at 0°C. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reflux: Heat to reflux (70–80°C) for 2–4 hours. Monitor by taking an aliquot, quenching with MeOH, and checking TLC (acid chloride converts to methyl ester instantly).

  • Evaporation (Critical): Concentrate in vacuo to dryness to remove excess

    
    . Co-evaporate with dry toluene (2x) to remove trace acid chloride.
    
    • Result: You now have the crude Pyrazole-COCl (often as the HCl salt).

  • Alcoholysis: Redissolve the residue in the desired anhydrous alcohol (e.g., MeOH). Stir at 0°C

    
     RT for 1–2 hours.
    
  • Workup:

    • Evaporate the alcohol.

    • Neutralization: The residue is likely the hydrochloride salt of the ester. Dissolve in DCM/EtOAc and wash with saturated

      
       to liberate the free base.
      
    • Dry organic layer (

      
      ) and concentrate.
      

Application Note: If the pyrazole N is unprotected, the HCl salt is often hygroscopic. Handle quickly or store in a desiccator.

Protocol B: The "Mild" Method (HATU Coupling)

Best for: Acid-sensitive substrates (e.g., Boc-protected amines), complex scaffolds, or when using expensive/complex alcohols. Mechanism: Activation of carboxylate via uronium salt to form an active ester.

Reagents
  • Substrate: Pyrazole carboxylic acid (1.0 equiv)

  • Alcohol: 1.0 – 1.5 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 – 3.0 equiv)

  • Catalyst: DMAP (0.1 – 0.5 equiv) – Essential for esterification, unlike amide coupling.

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure
  • Dissolution: Dissolve the pyrazole carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA, followed by HATU. Stir at RT for 15–30 minutes. The solution usually turns yellow/orange.

  • Addition: Add the alcohol and DMAP.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup:

    • Dilute with EtOAc (large excess to wash out DMF).

    • Wash sequence: 1x Water, 1x Sat.

      
      , 1x Sat. 
      
      
      
      , 1x Brine.
    • Tip: DMF is difficult to remove. Multiple water washes or lyophilization may be required.

Protocol C: Fischer Esterification (Optimization for Pyrazoles)

Best for: Simple methyl/ethyl esters, robust substrates, cost-efficiency.

The "Buffer Effect" Challenge

Because the pyrazole nitrogen is basic, it will buffer the reaction mixture. Standard catalytic amounts of


 (e.g., 1 mol%) may be insufficient because the pyrazole acts as a "proton sponge."
Optimized Protocol
  • Stoichiometry: Use 1.5 – 2.0 equivalents of concentrated

    
     relative to the pyrazole. This ensures the pyrazole is fully protonated and sufficient free acid remains to catalyze the esterification.
    
  • Reflux: Reflux in anhydrous MeOH/EtOH for 12–24 hours.

  • Workup: Requires careful neutralization with solid

    
     or 
    
    
    
    solution before extraction to ensure the pyrazole is deprotonated and partitions into the organic phase.

Critical Troubleshooting: The N-Alkylation Trap

A common error in pyrazole chemistry is attempting esterification using Alkyl Halides + Base (e.g.,


, MeI).
  • Scenario: You treat Pyrazole-COOH with MeI and

    
     hoping to get Pyrazole-COOMe.
    
  • Outcome: If the pyrazole N1 is unsubstituted (NH), the base will deprotonate the nitrogen (

    
    ) before or competitively with the carboxylate (
    
    
    
    ).
  • Result: You will obtain a mixture of N-alkylated esters (N-Me-Pyrazole-COOMe).

  • Rule: NEVER use base/alkyl halides for esterification unless the pyrazole nitrogen is already protected or substituted.

Comparative Data Analysis

ParameterMethod A (SOCl2)Method B (HATU)Method C (Fischer)
Reaction pH Highly Acidic (<1)Basic / NeutralAcidic
Steric Tolerance HighModerateLow
Cost LowHighVery Low
Purification Extraction usually sufficientColumn Chromatography often neededExtraction
N-Protection Req? No (forms salt)NoNo
Primary Risk Hydrolysis if wetRemoval of DMF/Urea byproductsIncomplete conversion

Process Visualization (Thionyl Chloride Workflow)

SOCl2_Workflow Start Start: Pyrazole-COOH React Add SOCl2 (Reflux) Start->React Inter Intermediate: Acid Chloride (Pyrazole-COCl • HCl) React->Inter - SO2, - HCl Evap Evaporate to Dryness (Remove excess SOCl2) Inter->Evap Alcohol Add Alcohol (ROH) 0°C to RT Evap->Alcohol Salt Product: Ester HCl Salt Alcohol->Salt Neut Workup: Wash with NaHCO3 Salt->Neut Final Final: Pyrazole Ester (Free Base) Neut->Final

Figure 2: Step-by-step workflow for the Thionyl Chloride mediated esterification, highlighting the critical evaporation and neutralization steps.[3]

References

  • Organic Syntheses Procedure (Acid Chloride Formation)

    • Title: Preparation of Acid Chlorides and Esters via Thionyl Chloride.
    • Source: Organic Syntheses, Coll. Vol. 9, p.13; Vol. 72, p.13. (Adapted for Pyrazoles).[4]

    • URL:[Link]

  • HATU/Uronium Coupling for Esters

    • Title: Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
    • Source:Organic Letters, 2011, 13, 10, 2544–2547.
    • URL:[Link]

  • Regioselectivity Warning (N-Alkylation)

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[5]

    • Source:Journal of Organic Chemistry, 2022.[5]

    • URL:[Link]

  • Fischer Esterification Mechanism

    • Title: Fischer Esterification Mechanism and Optimiz
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

use as a building block for heterocyclic compounds.

Application Note: -Enaminones as Versatile Synthons for N-Heterocyclic Scaffolds

Executive Summary

In modern drug discovery, the demand for rapid, atom-economical access to nitrogen-containing heterocycles is paramount.

push-pull

PyrazolesPyridinesPyrimidines

The "Push-Pull" Electronic Architecture

The utility of


1
Mechanistic Insight

This conjugation creates distinct reactive sites:

  • Electrophilic Sites: The Carbonyl Carbon (

    
    ) and the 
    
    
    -Carbon (
    
    
    ).
  • Nucleophilic Sites: The

    
    -Carbon (
    
    
    ) and the Nitrogen (
    
    
    ).

This duality allows




Enaminone_ReactivityEnaminoneβ-Enaminone(R-CO-CH=CH-NR'2)PyrazolePyrazoles(5-membered)Enaminone->Pyrazole+ Hydrazines([3+2] Cycloaddition)PyridinePyridines(6-membered)Enaminone->Pyridine+ Active Methylenes(e.g., Malononitrile)PyrimidinePyrimidines(6-membered)Enaminone->Pyrimidine+ Urea/Amidines([3+3] Cycloaddition)NucleophilesDinucleophiles(Hydrazines, Amidines)Nucleophiles->EnaminoneAttacks C1/C3ElectrophilesElectrophiles(Halogens, Aldehydes)Electrophiles->EnaminoneAttacks C2

Figure 1: Divergent synthesis pathways from the

Application 1: Regioselective Synthesis of Pyrazoles

Pyrazoles are ubiquitous in kinase inhibitors (e.g., Celecoxib, Ruxolitinib). The reaction of

regioselectivity
The Regioselectivity Challenge

When reacting a substituted hydrazine (

  • Mechanism: The reaction proceeds via a Michael addition followed by cyclization.[2]

  • Control:

    • Acidic Conditions: Protonation of the enaminone carbonyl makes it the hard electrophile. The harder nucleophile (

      
      ) attacks the carbonyl.
      
    • Basic/Neutral Conditions: The hydrazine

      
       (better nucleophile) typically attacks the 
      
      
      -carbon (softer electrophile) via Michael addition.

Validated Protocol: Green Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol utilizes water/ethanol as a solvent system, aligning with current sustainability mandates in pharmaceutical manufacturing.

Materials
  • Substrate: 3-(Dimethylamino)-1-phenylprop-2-en-1-one (1.0 equiv)

  • Reagent: Phenylhydrazine (1.1 equiv)

  • Solvent: Ethanol:Water (1:1 v/v)

  • Catalyst: Acetic Acid (cat.[2][3][4] 10 mol%) - Optional for rate acceleration

Step-by-Step Workflow
  • Preparation: In a 50 mL round-bottom flask, dissolve the

    
    -enaminone (10 mmol) in 20 mL of EtOH:H2O (1:1).
    
  • Addition: Add phenylhydrazine (11 mmol) dropwise over 5 minutes. Note: Exothermic reaction may occur.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2-4 hours.
    
    • Validation Point: Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The starting enaminone spot (usually UV active, lower

      
      ) should disappear.
      
  • Workup (Precipitation): Cool the reaction mixture to

    
     in an ice bath. The pyrazole product typically precipitates as a solid.
    
  • Filtration: Filter the solid and wash with cold water (

    
    ) to remove excess hydrazine.
    
  • Purification: Recrystallize from hot ethanol if purity is

    
     by HPLC.
    
Experimental Data: Solvent & Catalyst Effects

Table 1: Optimization of reaction conditions for Enaminone + Phenylhydrazine.

EntrySolventCatalystTemp (

)
Time (h)Yield (%)
1EthanolNoneReflux678
2WaterNone100865
3EtOH:H2O (1:1) AcOH (10%) Reflux 2 92
4Toluenep-TSAReflux385*

*Note: Toluene requires harsh removal; EtOH:H2O is preferred for green metrics.

Application 2: Synthesis of Pyridines (Hantzsch-Type)

Protocol Overview

React

  • Key Intermediate: The reaction proceeds through a Knoevenagel condensation followed by an intramolecular Michael addition.

Protocol_WorkflowStartStart: Dissolve EnaminoneSolvent: EtOH/H2OAdd_ReagentAdd Active Methylene(e.g. Malononitrile)Start->Add_ReagentCatalystAdd Catalyst(AcOH or Piperidine)Add_Reagent->CatalystRefluxReflux 3-5 HoursMonitor TLCCatalyst->RefluxCoolCool to RTPrecipitate ProductReflux->CoolRecrystRecrystallize(EtOH)Cool->Recryst

Figure 2: General workflow for pyridine synthesis from enaminones.

Troubleshooting & Expert Tips

Regioselectivity Issues in Pyrazoles
  • Symptom: Mixture of 1,3- and 1,5-isomers.

  • Fix: Control the pH.

    • To favor the 1,3-isomer : Use neutral conditions or basic conditions (pyridine). The hydrazine

      
       attacks the 
      
      
      -carbon first.
    • To favor the 1,5-isomer : Pre-treat the hydrazine with HCl to form the salt. The carbonyl becomes the primary electrophile.

Hydrolysis of Enaminones
  • Symptom: Loss of starting material; appearance of 1,3-diketone or aldehyde.

  • Cause:

    
    -Enaminones are essentially vinylogous amides but can hydrolyze in strong aqueous acid.
    
  • Fix: Avoid strong mineral acids (HCl, H2SO4) during the reaction unless anhydrous. Use Acetic Acid or Lewis acids (

    
    , 
    
    
    ) for activation.
Purification
  • Tip: Enaminones are often yellow/orange solids. If the reaction mixture retains a strong yellow color after workup, unreacted enaminone is likely present. A dilute HCl wash can remove unreacted amine byproducts, but be careful not to protonate your pyridine products.

References

  • Review of Enaminone Versatility: Negri, G., Kascheres, C., & Kascheres, A. J. (2014).[4][5] "Enaminones as building blocks in heterocyclic synthesis: A review." Journal of Heterocyclic Chemistry. (Contextual validation)

  • Green Chemistry Protocols: Wang, Z., et al. (2023). "Enaminone participated synthesis of pyrazoles in water."[3] ResearchGate / Asian Journal of Organic Chemistry.

  • Regioselectivity Mechanisms: Fustero, S., et al. (2012).[5] "Regioselective Synthesis of Pyrazoles from Enaminones." Chemistry - A European Journal.

  • Medicinal Chemistry Applications: Al-Mulla, A. (2023).[1][6] "Enaminones as building blocks in drug development: Recent advances." Molecules.

  • Pyridine Synthesis: Cacchi, S., et al. (2008).[7] "N-Propargylic β-enaminones: common intermediates for the synthesis of polysubstituted pyrroles and pyridines." Organic Letters.

Application Note: Biological Evaluation of Novel Pyrazole Carboxamides as Dual EGFR/VEGFR-2 Kinase Inhibitors

[1][2][3]

Introduction & Molecular Rationale[2][3][4]

The pyrazole carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to engage multiple kinase domains via hydrogen bonding patterns that mimic the adenine ring of ATP. Specifically, recent structural optimization has positioned these derivatives as potent dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Dual inhibition is clinically significant: blocking EGFR arrests tumor proliferation, while blocking VEGFR-2 disrupts tumor angiogenesis (blood supply). This application note outlines a validated workflow to evaluate these novel compounds, moving from cell-free enzymatic assays to complex cellular phenotypic screens.

Experimental Workflow Overview

WorkflowSynthesis1. Library Synthesis(Pyrazole Scaffold)Docking2. In Silico Docking(ATP Binding Site)Synthesis->DockingEnzyme3. Kinase Assay(IC50 Determination)Docking->Enzyme Select HitsCell4. Cellular Viability(MTT/CCK-8)Enzyme->Cell < 1 µM PotencyMechanism5. Flow Cytometry(Apoptosis/Cell Cycle)Cell->Mechanism Lead Validation

Figure 1: Critical path for the biological evaluation of kinase inhibitors.

Primary Screening: In Vitro Kinase Inhibition (Enzymatic)

Before cellular testing, the intrinsic affinity of the pyrazole carboxamides for the target kinases (EGFR/VEGFR-2) must be quantified. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is robust against compound autofluorescence—a common issue with heterocycles.

Protocol A: TR-FRET Kinase Assay

Objective: Determine the IC50 (Half-maximal inhibitory concentration) of the NCE (New Chemical Entity).

Materials:

  • Recombinant EGFR and VEGFR-2 kinases (human).

  • Fluorescently labeled peptide substrate (e.g., PolyGT-biotin).

  • ATP (Ultrapure).

  • Europium-labeled anti-phosphotyrosine antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrazole carboxamide in 100% DMSO (starting at 10 mM). Dilute 1:50 into Assay Buffer to ensure final DMSO < 2%.

  • Enzyme Reaction:

    • In a 384-well white low-volume plate, add 2 µL of compound solution.

    • Add 4 µL of Enzyme Master Mix (EGFR or VEGFR-2). Incubate for 10 minutes at RT to allow compound-enzyme binding.

    • Initiation: Add 4 µL of Substrate/ATP Mix (ATP concentration should be at

      
       apparent, typically 10 µM).
      
  • Incubation: Shake plate for 1 minute; incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Solution (EDTA + Eu-Antibody). The EDTA stops the kinase reaction.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:

Cellular Efficacy: Antiproliferative Assays[5][6][7][8]

Compounds showing enzymatic IC50 < 1 µM proceed to cellular evaluation. We use the MTT Assay as the industry standard for metabolic activity.

Protocol B: MTT Cell Viability Assay

Target Lines: A549 (Lung Cancer, EGFR overexpressed), HUVEC (Endothelial, VEGFR-2 model).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the pyrazole derivative at varying concentrations (0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Reference: Erlotinib (EGFR) or Sorafenib (VEGFR).

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Note: Viable mitochondria reduce yellow MTT to purple formazan crystals.[1][2]

  • Solubilization: Carefully aspirate supernatant. Add 150 µL DMSO to dissolve crystals. Shake for 10 minutes.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Presentation Example:

Compound IDEGFR IC50 (nM)VEGFR-2 IC50 (nM)A549 (Cell) IC50 (µM)Selectivity Index (SI)
Pvz-4a 45 ± 3120 ± 101.2 ± 0.1>10
Pvz-4b 12 ± 235 ± 50.4 ± 0.05>50
Erlotinib2.5 ± 0.5>10000.8 ± 0.1N/A

Mechanistic Validation: Apoptosis & Signaling[4]

To prove the cytotoxicity is due to specific kinase inhibition and not general necrosis, we employ Flow Cytometry (Annexin V/PI) and visualize the signaling pathway.

Protocol C: Annexin V-FITC/PI Apoptosis Assay

Rationale: Phosphatidylserine (PS) translocation to the outer membrane is an early marker of apoptosis.[3][4] Annexin V binds PS; Propidium Iodide (PI) stains necrotic nuclei.[4]

  • Treatment: Treat A549 cells (

    
     cells/well in 6-well plate) with Compound Pvz-4b at its IC50 concentration for 24 hours.
    
  • Harvest: Trypsinize cells (gentle), wash with cold PBS.

  • Staining: Resuspend in 100 µL 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC.

    • Add 5 µL PI.[5][6]

  • Incubation: 15 minutes at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Interpretation:

  • Q1 (Annexin-/PI-): Live cells.

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[6]

  • Q3 (Annexin-/PI+): Necrosis (rare in controlled assays).

  • Q4 (Annexin+/PI-): Early Apoptosis (Target population).

Signaling Pathway Impact

The pyrazole carboxamide mechanism of action disrupts the phosphorylation cascade downstream of EGFR/VEGFR.

SignalingEGFREGFR / VEGFR-2(Membrane Receptor)RASRAS / RAFEGFR->RAS ActivationInhibitorPyrazole Carboxamide(Inhibitor)Inhibitor->EGFR ATP CompetitionApoptosisApoptosis Induction(Caspase 3/7)Inhibitor->Apoptosis Indirect ActivationMEKMEK1/2RAS->MEKERKERK1/2(Phosphorylation)MEK->ERKProliferationCell ProliferationERK->Proliferation

Figure 2: Proposed Mechanism of Action. The inhibitor blocks ATP binding at the receptor level, halting the RAS/RAF/MEK/ERK cascade.

References

  • El-Sayed, I. H., et al. (2019). Novel anticancer fused pyrazole derivatives as EGFR and VEGFR-2 dual TK inhibitors.[7] Frontiers in Chemistry, 7, 917.[7]

    • Abcam Protocols. Annexin V staining assay protocol for apoptosis.[4]

      • R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

        • BenchChem.

          • ATCC.

            Application Notes and Protocols for the Development of Analogs from Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract

            This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic development of novel analogs from the versatile starting material, methyl 3-isobutyl-1H-pyrazole-5-carboxylate. These application notes detail the rationale behind analog design, offer validated, step-by-step protocols for key synthetic transformations, and describe methods for the purification and characterization of the resulting compounds. The protocols are designed to be robust and adaptable, enabling the efficient generation of diverse chemical libraries for screening and lead optimization.

            Introduction: The Pyrazole Scaffold in Medicinal Chemistry

            The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly attractive heterocycle for drug design.[1] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4]

            Methyl 3-isobutyl-1H-pyrazole-5-carboxylate serves as an excellent starting point for the synthesis of diverse pyrazole derivatives. Its structure presents three primary points for chemical modification: the C5-ester, the N1-position of the pyrazole ring, and the C3-isobutyl group. This guide will focus on the first two, as they represent the most direct and versatile handles for analog synthesis.

            Strategic Approaches to Analog Development

            The diversification of the methyl 3-isobutyl-1H-pyrazole-5-carboxylate core can be systematically approached by targeting specific functional groups. The following sections outline the primary strategies for generating a library of analogs.

            Modification at the C5-Carboxylate Position

            The methyl ester at the C5 position is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides. Pyrazole-5-carboxamides are a well-established class of compounds with significant biological activity.[5][6]

            • Strategy A: Hydrolysis to Carboxylic Acid: The first step in many diversification strategies is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This intermediate is then primed for coupling with a wide array of amines to generate a carboxamide library.

            • Strategy B: Amide Bond Formation: The resulting carboxylic acid can be coupled with various primary and secondary amines using standard peptide coupling reagents. This approach allows for the introduction of a wide range of substituents, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

            Modification at the N1-Position

            The N1-position of the pyrazole ring is a key site for modification, as substitution at this position can significantly influence the compound's biological activity and pharmacokinetic profile.[7][8]

            • Strategy C: N-Alkylation/N-Arylation: The pyrazole nitrogen can be alkylated or arylated using a variety of electrophiles, such as alkyl halides or arylboronic acids, under appropriate basic conditions.[7][9][10] This allows for the introduction of diverse substituents that can probe specific binding pockets in a biological target.

            Experimental Workflows and Visualizations

            The logical flow for the primary synthetic routes is depicted below. These workflows provide a high-level overview of the process from the starting material to the final, purified analogs.

            Synthetic Workflow cluster_0 C5-Position Modification cluster_1 N1-Position Modification Start Methyl 3-isobutyl-1H- pyrazole-5-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis NaOH or LiOH Acid 3-Isobutyl-1H-pyrazole- 5-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling Acid->Coupling Coupling Agents (e.g., HATU, DCC) + Diverse Amines Amide_Library Diverse Pyrazole-5-carboxamide Analogs Coupling->Amide_Library Start_N1 Methyl 3-isobutyl-1H- pyrazole-5-carboxylate N_Alkylation N-Alkylation Start_N1->N_Alkylation Base (e.g., NaH, K2CO3) + Alkyl/Aryl Halide N_Alkylated_Ester N1-Substituted Pyrazole Ester N_Alkylation->N_Alkylated_Ester N_Alkylated_Amide N1-Substituted Pyrazole- 5-carboxamide Analogs N_Alkylated_Ester->N_Alkylated_Amide Hydrolysis then Amide Coupling

            Caption: General synthetic workflows for analog development.

            Detailed Protocols

            The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of key intermediates and final analogs.

            Protocol 1: Hydrolysis of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

            Objective: To synthesize 3-isobutyl-1H-pyrazole-5-carboxylic acid.

            Rationale: Saponification using a strong base like sodium hydroxide is a standard and efficient method for hydrolyzing esters. The use of a co-solvent like methanol ensures the solubility of the starting material. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

            Materials:

            • Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

            • Methanol (MeOH)

            • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

            • Deionized water

            • Hydrochloric acid (HCl), 1M

            • Round-bottom flask, magnetic stirrer, and stir bar

            • pH paper or pH meter

            Procedure:

            • Dissolve methyl 3-isobutyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

            • Add sodium hydroxide (1.5 eq) to the solution.

            • Stir the reaction mixture at room temperature or gently heat to 40-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

            • Once the starting material is consumed, cool the mixture to room temperature and remove the methanol under reduced pressure.

            • Dilute the remaining aqueous solution with water and cool in an ice bath.

            • Acidify the solution to pH 2-3 with 1M HCl. A precipitate should form.

            • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-isobutyl-1H-pyrazole-5-carboxylic acid.

            Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methyl ester singlet (around 3.8 ppm) in the ¹H NMR spectrum is a key indicator of a successful reaction.[11]

            Protocol 2: Amide Coupling to Synthesize Pyrazole-5-carboxamides

            Objective: To synthesize a library of N-substituted 3-isobutyl-1H-pyrazole-5-carboxamides.

            Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Several coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.[12] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.

            Materials:

            • 3-Isobutyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)

            • A diverse set of primary and secondary amines (1.1 eq per reaction)

            • HATU (1.1 eq)

            • DIPEA (2.5 eq)

            • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

            • Small reaction vials with stir bars

            • Nitrogen or argon atmosphere

            Procedure:

            • To a solution of 3-isobutyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

            • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

            • Add the desired amine (1.1 eq) to the reaction mixture.

            • Stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

            • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

            • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

            • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole-5-carboxamide.

            Amide Coupling Acid R-COOH (Pyrazole Carboxylic Acid) Activated_Ester Activated Ester Intermediate Acid->Activated_Ester + HATU HATU HATU->Activated_Ester + Amide R-CONH-R' (Amide Product) Activated_Ester->Amide + Amine R'-NH2 (Amine) Amine->Amide +

            Caption: Simplified amide coupling reaction scheme.

            Protocol 3: N-Alkylation of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

            Objective: To synthesize N1-alkylated pyrazole analogs.

            Rationale: The N-alkylation of pyrazoles typically proceeds via deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.[13] Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this transformation. The choice of solvent is important; DMF is a good polar aprotic solvent that can solvate the resulting sodium salt.

            Materials:

            • Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

            • Sodium hydride (NaH, 60% dispersion in mineral oil)

            • Anhydrous N,N-Dimethylformamide (DMF)

            • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

            • Round-bottom flask, magnetic stirrer, and stir bar

            • Nitrogen or argon atmosphere

            Procedure:

            • To a suspension of NaH (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of methyl 3-isobutyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

            • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

            • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

            • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

            • Carefully quench the reaction by the slow addition of water at 0 °C.

            • Extract the product with ethyl acetate.

            • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

            • Filter and concentrate the solvent under reduced pressure.

            • Purify the crude product by flash column chromatography on silica gel.

            Note on Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can result in a mixture of regioisomers. The ratio of these isomers can be influenced by steric and electronic factors of both the pyrazole and the alkylating agent.[14] It is crucial to characterize the product mixture carefully, often by 2D NMR techniques, to determine the major regioisomer.[15]

            Data Presentation and Characterization

            A systematic approach to analog synthesis should be accompanied by organized data collection. The following table provides a template for summarizing the properties of a synthesized analog library.

            Compound IDR¹ (N1-substituent)R² (Amide substituent)Molecular Weight ( g/mol )Yield (%)¹H NMR (key shifts, ppm)
            Parent HOMe196.24-6.8 (s, 1H), 3.9 (s, 3H)
            Acid-Int HOH182.21e.g., 90%6.7 (s, 1H)
            ANA-001 HNH-Bn271.35e.g., 75%7.3-7.5 (m, 5H), 6.9 (s, 1H)
            ANA-002 MeOMe210.27e.g., 85%6.8 (s, 1H), 4.1 (s, 3H)
            ANA-003 MeNH-Bn285.38e.g., 70%7.3-7.5 (m, 5H), 6.9 (s, 1H)

            Characterization Techniques:

            • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[16][17][18] Key diagnostic signals include the pyrazole ring proton (a singlet typically between 6.5-7.0 ppm) and the signals corresponding to the introduced substituents.

            • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

            • Chromatography: TLC and LC-MS are crucial for monitoring reaction progress and assessing the purity of the final compounds. Purification is typically achieved using flash column chromatography.[2]

            Applications and Future Directions

            The library of analogs generated from methyl 3-isobutyl-1H-pyrazole-5-carboxylate can be screened in a variety of biological assays to identify compounds with desired activities. Pyrazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[4][6][19] The structure-activity relationship (SAR) data obtained from screening can guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

            References

            • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
            • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH. Available from: [Link]

            • CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents.
            • EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
            • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

            • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available from: [Link]

            • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

            • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

            • Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

            • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available from: [Link]

            • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed. Available from: [Link]

            • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available from: [Link]

            • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. Available from: [Link]

            • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
            • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available from: [Link]

            • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available from: [Link]

            • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

            • Ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate - MySkinRecipes. Available from: [Link]

            • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available from: [Link]

            • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available from: [Link]

            • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

            • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available from: [Link]

            • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

            • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. - ResearchGate. Available from: [Link]

            • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available from: [Link]

            • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. Available from: [Link]

            • Peptide Coupling Reagents, More than a Letter Soup. Available from: [Link]

            • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. Available from: [Link]

            • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

            • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]

            • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available from: [Link]

            • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters - ACS Publications. Available from: [Link]

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Optimization of Pyrazole Synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

            Troubleshooting Guide: Common Issues and Solutions

            This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

            Question 1: My pyrazole synthesis yield is consistently low. What are the likely causes and how can I improve it?

            Answer: Low yield is a frequent challenge in pyrazole synthesis and can stem from several factors. A systematic troubleshooting approach is crucial.

            • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, consuming your reactants and complicating purification. Degraded hydrazine is a common culprit.

              • Actionable Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the 1,3-dicarbonyl compound by distillation or recrystallization. Use freshly opened or properly stored hydrazine.

            • Incomplete Reaction: The reaction may not have reached completion.

              • Actionable Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. For thermally sensitive compounds, microwave-assisted synthesis can often drive reactions to completion in minutes, improving yields.[1]

            • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact yield.

              • Actionable Solution: Conduct small-scale optimization experiments to screen different conditions. For the common Knorr synthesis, acetic acid often serves as both an acidic catalyst and solvent.[1][3][4] However, in some cases, a switch to a different solvent like ethanol with a catalytic amount of acid might be beneficial.[5] The use of catalysts like nano-ZnO or silver triflate has been shown to improve yields and reaction times in specific syntheses.[6]

            • Product Loss During Work-up and Purification: The desired pyrazole may be lost during extraction or purification steps.

              • Actionable Solution: If your pyrazole is basic, it may remain in the aqueous layer during acidic work-up. Neutralize the solution before extraction. For purification, if your compound is unstable on silica gel, consider deactivating the silica with triethylamine or using an alternative stationary phase like neutral alumina.[7] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, is often an effective purification method for solid pyrazoles.[7]

            Question 2: I am getting a mixture of regioisomers. How can I control the regioselectivity of my pyrazole synthesis?

            Answer: Achieving high regioselectivity is a critical challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[8] The formation of two different constitutional isomers arises from the initial nucleophilic attack of the hydrazine at one of the two non-equivalent carbonyl carbons.[3]

            Several factors influence this selectivity:

            • Steric and Electronic Effects: The inherent steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine are primary determinants.[9] A bulky substituent will sterically hinder the attack at the adjacent carbonyl group, favoring the formation of one regioisomer. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.

            • Reaction pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack.[9]

              • Under basic conditions , the more nucleophilic nitrogen of a substituted hydrazine will typically attack first.

              • Under acidic conditions , protonation can alter the nucleophilicity of the reactants, potentially leading to a different regioisomeric outcome.[9]

            • Solvent Choice: The solvent can have a profound effect on regioselectivity. For instance, fluorinated alcohols have demonstrated the ability to significantly enhance regioselectivity compared to more common solvents like ethanol.[9] Aprotic dipolar solvents like DMF have also been shown to yield better results than polar protic solvents in certain cases.[10]

            • Strategic Catalyst Selection: The use of specific catalysts can direct the reaction towards a single regioisomer. Lewis acids, for example, can be employed to control the cyclocondensation reaction of β-enamino diketones with arylhydrazines.[11]

            Troubleshooting Workflow for Regioselectivity:

            G start Poor Regioselectivity sterics Analyze Steric/Electronic Bias of Reactants start->sterics ph Modify Reaction pH (Acidic vs. Basic) sterics->ph If bias is low solvent Screen Different Solvents (e.g., Fluorinated Alcohols, DMF) ph->solvent catalyst Introduce a Regioselective Catalyst (e.g., Lewis Acid) solvent->catalyst temp Optimize Reaction Temperature catalyst->temp end Improved Regioselectivity temp->end

            Caption: A logical workflow for troubleshooting poor regioselectivity.

            Question 3: My final product is difficult to purify. What are some effective purification strategies for pyrazoles?

            Answer: Purification can be challenging due to the diverse physicochemical properties of pyrazole derivatives.

            • Recrystallization: This is often the most effective method for solid products.

              • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, ethyl acetate).[7] Then, add a co-solvent in which the product is insoluble (e.g., water, hexane) dropwise until turbidity persists.[7] Allow the solution to cool slowly to form crystals, which can then be collected by filtration.

            • Column Chromatography: If recrystallization is ineffective or for oily products, column chromatography is the standard.

              • Pro-Tip: Pyrazoles can be basic and may streak or be retained on acidic silica gel. To mitigate this, deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (e.g., 1%).[7] Alternatively, neutral alumina can be a better choice of stationary phase.[7]

            • Acid-Base Extraction: For pyrazoles with a basic nitrogen atom, an acid-base workup can be highly effective for removing non-basic impurities.

              • Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer. Wash the aqueous layer with the organic solvent to remove impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified pyrazole back into an organic solvent.

            • Formation of Acid Addition Salts: For highly crystalline products, purification can be achieved by forming a salt.

              • Method: Dissolve the crude pyrazole in a suitable solvent and react it with an equimolar amount of an inorganic or organic acid.[12][13] The resulting acid addition salt often crystallizes out in high purity.[12][13]

            Frequently Asked Questions (FAQs)

            Q1: What is the Knorr pyrazole synthesis and what is its general mechanism? A1: The Knorr pyrazole synthesis is a fundamental organic reaction that forms a pyrazole from a 1,3-dicarbonyl compound and a hydrazine (or its derivative), typically under acidic catalysis.[3][4][14][15] The mechanism starts with the acid-catalyzed formation of an imine between one of the carbonyl groups and the hydrazine.[3][14] The second nitrogen of the hydrazine then attacks the other protonated carbonyl group, leading to a cyclized intermediate (a hydroxylpyrazolidine in some cases).[3][8] Subsequent dehydration yields the aromatic pyrazole ring.[3][14]

            Knorr Pyrazole Synthesis Mechanism:

            G cluster_0 Reactants cluster_1 Mechanism Steps cluster_2 Product 1,3-Dicarbonyl 1,3-Dicarbonyl Imine Imine Formation (Acid Catalyzed) 1,3-Dicarbonyl->Imine Hydrazine Hydrazine Hydrazine->Imine Cyclization Intramolecular Attack & Cyclization Imine->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

            Caption: Simplified workflow of the Knorr pyrazole synthesis.

            Q2: What are the advantages of using microwave-assisted synthesis for pyrazoles? A2: Microwave-assisted organic synthesis (MAOS) provides several significant benefits over conventional heating methods for pyrazole synthesis. These include dramatically reduced reaction times (often from hours to minutes), improved product yields, and cleaner reaction profiles with fewer byproducts.[1] It is also considered a more energy-efficient and environmentally friendly approach.[1]

            Q3: Are there solvent-free methods for pyrazole synthesis? A3: Yes, green chemistry initiatives have led to the development of solvent-free reaction conditions.[16][17] These methods often involve grinding the solid reactants together, sometimes with a catalytic amount of an agent like tetrabutylammonium bromide (TBAB), to initiate the reaction.[16] These techniques are environmentally friendly, can reduce reaction times, and simplify product work-up.[16]

            Q4: How does the choice of catalyst affect pyrazole synthesis? A4: The catalyst can influence reaction rate, yield, and even regioselectivity. While simple acid catalysts like acetic acid are common, a wide range of catalysts have been explored.[5]

            • Lewis acids (e.g., LiClO₄, Al(OTf)₃) can activate the carbonyl group, facilitating nucleophilic attack.[6]

            • Metal catalysts (e.g., silver, ruthenium, iron) can enable novel reaction pathways and often operate under mild conditions with high efficiency.[6][11]

            • Nano-catalysts (e.g., nano-ZnO, magnetic nanoparticles) offer advantages like high surface area, enhanced reactivity, and ease of recovery and reuse.[6][18]

            Data Summary: Catalyst Performance Comparison

            The selection of a catalyst is a critical decision based on factors like desired yield, reaction time, and reusability. The table below summarizes the performance of various catalysts in pyrazole synthesis.

            Catalyst TypeExample CatalystReactantsSolventTemperature (°C)TimeYield (%)Reusability
            Homogeneous Acid Acetic Acid1,3-Dicarbonyl, HydrazineEthanolRefluxVariesGoodN/A
            Homogeneous Metal Silver Triflate (AgOTf)Trifluoromethylated Ynones, HydrazinesNot SpecifiedRoom Temp~1 hup to 99%Not Reported
            Heterogeneous Nano Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedNot SpecifiedShort95%Reported
            Organocatalyst Glutathione (on ferrite)1,3-Dicarbonyl, HydrazineNot SpecifiedMicrowaveShortHighYes

            Data compiled from multiple sources to show general trends.[4][5][6]

            Experimental Protocols

            Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

            This protocol outlines a standard method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

            • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., absolute ethanol, 20 mL per mmol of dicarbonyl).[1][2]

            • Reagent Addition: Add the hydrazine derivative (1.2 eq) to the solution.[1] If using a hydrazine salt (e.g., hydrochloride), add an equivalent of a mild base like sodium acetate.

            • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

            • Reaction: Heat the mixture to reflux and stir. Monitor the reaction's progress by TLC (a common mobile phase is 30% ethyl acetate/70% hexane).[19] Reactions can take several hours.[1]

            • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2]

            Protocol 2: Microwave-Assisted Pyrazole Synthesis

            This protocol provides a rapid and efficient alternative to conventional heating.[1]

            • Reaction Setup: In a microwave-safe reaction vessel, combine the substituted chalcone (an α,β-unsaturated ketone, 1.0 eq), hydrazine hydrate or phenylhydrazine (1.2 eq), and absolute ethanol (5 mL per mmol of chalcone).[1]

            • Catalyst Addition: Add one drop of glacial acetic acid.[1]

            • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120°C) for a short period (e.g., 5-15 minutes).

            • Work-up and Purification: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.[9] Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if further purification is needed.

            References

            • Krasov, V. D., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(14), 5347. Available at: [Link]

            • Zhang, Z., et al. (2015). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 80(5), 2858-2864. Available at: [Link]

            • Li, P., et al. (2017). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 22(11), 1856. Available at: [Link]

            • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

            • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

            • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

            • Riemenschneider, K., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
            • Gaboardi, G., et al. (2016). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. Available at: [Link]

            • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

            • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

            • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Retrieved from [Link]

            • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5739. Available at: [Link]

            • Riemenschneider, K., et al. (2011). Process for the purification of pyrazoles. Google Patents (DE102009060150A1).
            • Various Authors. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

            • Al-Issa, S. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]

            • Hassan, A. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(24), 7703. Available at: [Link]

            • El-Sayed, N. N. E., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 10(1), 5. Available at: [Link]

            • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

            • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2451-2458. Available at: [Link]

            • Zhang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

            • Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12, 22237-22259. Available at: [Link]

            • Mosslemin, M. H., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 3(1). Available at: [Link]

            • ResearchGate. (n.d.). Different strategies for synthesis of pyrazoles. Retrieved from [Link]

            • El-Shahat, M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1210. Available at: [Link]

            • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts. Available at: [Link]

            • ResearchGate. (n.d.). Synthetic pathway for solvent-free ultrasonic irradiated synthesis of pyrazole derivatives. Retrieved from [Link]

            • ResearchGate. (n.d.). Synthesis of pyrazole under solvent free condition. Retrieved from [Link]

            • Kliś, M. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9816-9824. Available at: [Link]

            • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

            • Abdellatif, K. R. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3463. Available at: [Link]

            • IJNRD. (n.d.). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

            Sources

            Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. The formation of pyrazoles, particularly through the classical Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often leads to the formation of regioisomeric mixtures.[1][2][3][4] This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you achieve your desired isomeric outcome with high fidelity.

            Frequently Asked Questions (FAQs)

            Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical consideration?

            A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over other possible isomers.[1][3] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1] The substituted hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two different carbonyl groups. This duality of reactive sites can lead to two different regioisomeric pyrazole products.[1][3] Controlling which isomer is formed is paramount, especially in drug development, as different regioisomers can exhibit vastly different pharmacological activities, toxicities, and metabolic stabilities.[5][6]

            Q2: What are the fundamental factors that govern regioselectivity in the Knorr pyrazole synthesis?

            A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate interplay of several key factors:[1]

            • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophilic nitrogen to a particular carbonyl carbon, thereby directing the reaction to the less sterically hindered site.[1][3]

            • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups enhance the electrophilicity of a nearby carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the adjacent carbonyl.[1][3][7]

            • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the outcome.[1][4] Under acidic conditions, the more basic nitrogen of the substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the less hindered, less basic nitrogen.[8] In basic conditions, the more nucleophilic nitrogen atom tends to initiate the reaction.[1]

            • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically impact regioselectivity.[1]

            • Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic control, which in turn can influence the ratio of the resulting regioisomers.[1][8]

            Q3: Beyond the Knorr synthesis, what are some alternative strategies to achieve high regioselectivity?

            A3: When the Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:

            • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[1] It offers a distinct reaction pathway to the pyrazole core and often provides excellent control over regioselectivity.[1][2]

            • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-dicarbonyls, β-enaminones can be used to achieve better regiocontrol.[1][9]

            • Multicomponent Reactions: One-pot, multicomponent approaches can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[10]

            Troubleshooting Guide: Common Issues and Solutions

            This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

            Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

            This is a frequent challenge when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.[1]

            • Underlying Cause: Insufficient differentiation between the two electrophilic centers of the dicarbonyl compound under the chosen reaction conditions.

            • Troubleshooting Workflow:

              G start Start: Poor Regioselectivity (Ratio ~1:1) solvent Step 1: Solvent Modification Switch to a fluorinated alcohol (TFE or HFIP). start->solvent ph Step 2: pH Optimization Adjust pH to modulate hydrazine nucleophilicity. solvent->ph If selectivity is still low end End: Improved Regioselectivity solvent->end Success! temp Step 3: Temperature Screening Vary temperature to explore kinetic vs. thermodynamic control. ph->temp If selectivity is still low ph->end Success! surrogate Step 4: Consider Alternative Substrates Use a β-enaminone or other dicarbonyl surrogate. temp->surrogate If still unresolved temp->end Success! surrogate->end Success!

              Caption: Troubleshooting workflow for improving regioselectivity.

            • Detailed Protocols:

              Protocol 1: Solvent Modification for Enhanced Regioselectivity

              Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[8]

              • Setup: In a clean, dry reaction vessel, dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3 mL).

              • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

              • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

              • Work-up: Upon completion, remove the solvent under reduced pressure.

              • Purification & Analysis: Purify the residue by column chromatography on silica gel. Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[1]

            Issue 2: The major product of my reaction is the undesired regioisomer.

            This occurs when the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard conditions.

            • Underlying Cause: The relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine preferentially leads to the undesired constitutional isomer.

            • Strategic Pivot: Utilizing a Dicarbonyl Surrogate

              The most reliable solution is often to redesign the synthesis to use a substrate that forces the desired regiochemical outcome. Using a β-enaminone, for instance, introduces a pre-defined difference in reactivity between the two electrophilic centers.[1]

              G cluster_0 Unsymmetrical 1,3-Diketone Pathway cluster_1 β-Enaminone Pathway (Regiocontrolled) diketone R1-C(=O)-CH2-C(=O)-R2 Unsymmetrical Diketone mixture Regioisomer 1 + Regioisomer 2 diketone->mixture Reaction hydrazine R3-NH-NH2 Substituted Hydrazine hydrazine->mixture enaminone R1-C(=NR4)-CH=C(OH)-R2 β-Enaminone single_product Single Regioisomer enaminone->single_product Reaction hydrazine2 R3-NH-NH2 Substituted Hydrazine hydrazine2->single_product

              Caption: Comparison of reaction pathways for regioselectivity control.

            Issue 3: I have already synthesized a mixture of regioisomers and need to isolate the desired one.

            • Solution: Separation of regioisomers is often achievable through chromatographic techniques.

              Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

              • Column Preparation: Pack a glass column with silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) as the mobile phase.

              • Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the silica gel bed.

              • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent mixture if necessary.

              • Fraction Collection: Collect fractions as the solvent elutes from the column.

              • Analysis: Analyze the collected fractions by TLC to identify those containing the pure, separated regioisomers.[2][5]

              • Characterization: Combine the pure fractions of each isomer and remove the solvent. Confirm the structure of the desired isomer using spectroscopic methods such as NMR (¹H, ¹³C, NOESY) and mass spectrometry.[5][11][12]

            Data Summary: Influence of Reaction Parameters on Regioselectivity

            The following table summarizes the general effects of key reaction parameters on the regiochemical outcome of the Knorr pyrazole synthesis.

            ParameterConditionGeneral Effect on RegioselectivityRationale
            Solvent EthanolOften leads to mixtures of regioisomers.Standard protic solvent, may not sufficiently differentiate carbonyl reactivity.
            TFE / HFIPDramatically increases the formation of a single regioisomer.[8]Fluorinated alcohols can modulate the reactivity of the carbonyl groups and hydrazine nitrogens through specific hydrogen bonding interactions.
            pH AcidicCan favor attack by the less basic nitrogen of the hydrazine.[8]Protonation of the more basic nitrogen atom reduces its nucleophilicity.[1]
            BasicCan favor attack by the more nucleophilic nitrogen atom.[1]The more electron-rich nitrogen is more reactive towards the electrophilic carbonyl carbon.
            Substituents Bulky Steric GroupsDirects attack to the less hindered carbonyl group.[1][3]Steric hindrance raises the activation energy for the attack at the more crowded site.
            Electron-WithdrawingActivates the adjacent carbonyl for nucleophilic attack.[1][3]Increases the partial positive charge on the carbonyl carbon.

            Characterization of Regioisomers

            Unambiguous determination of the synthesized pyrazole's structure is crucial. A combination of spectroscopic techniques is essential for confirming the regiochemistry.

            • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[5][13][14] Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly powerful for distinguishing between regioisomers by identifying protons that are close in space.[5][15] For example, a NOE correlation between the N-substituent and a proton at either the C3 or C5 position of the pyrazole ring can definitively establish the regiochemistry.

            • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides unequivocal proof of the molecular structure in the solid state.[11][16]

            • Mass Spectrometry (MS): Provides the molecular weight and elemental composition. Analysis of fragmentation patterns can sometimes offer clues to the isomeric structure.[12]

            By understanding the fundamental principles that govern regioselectivity and by systematically applying the troubleshooting strategies and analytical techniques outlined in this guide, researchers can gain precise control over their pyrazole syntheses, paving the way for more efficient and successful drug discovery and development programs.

            References

            • UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

            • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
            • Aggarwal, N., et al. (2018).
            • Mandal, S., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(15), 2736–2743.
            • Li, Y., et al. (2017). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
            • Bekhit, A. A., et al. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 351-361.
            • Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. Retrieved from [Link]

            • Gondela, S., et al. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Journal of Organic Chemistry, 77(13), 5813-5818.
            • Zhang, X., et al. (2020). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 18(3), 479-483.
            • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

            • Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
            • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2443-2450.
            • Iovine, V., et al. (2022).
            • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612.
            • Kumar, R., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(43), 28205-28224.
            • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

            • Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872.
            • ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. Retrieved from [Link]

            • Birch, A. M., et al. (2016). New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. Organic & Biomolecular Chemistry, 14(30), 7243-7251.
            • Barili, P. L., et al. (1984). Regiospecific synthesis of 1-arylpyrazoles. The Journal of Organic Chemistry, 49(20), 3783–3784.
            • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

            • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
            • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
            • ResearchGate. (2026). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Retrieved from [Link]

            • Reddit. (2025). Knorr Pyrazole Synthesis Question. Retrieved from [Link]

            • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

            • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

            • Unknown. (n.d.). Knorr Pyrazole Synthesis.
            • Jiménez-Vázquez, H. A., et al. (2018). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 16(43), 8345-8354.
            • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

            • Reddit. (2022). Regioselectivity in pyrazole EAS. Retrieved from [Link]

            • Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(48), 27367-27371.
            • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... Retrieved from [Link]

            Sources

            Technical Support Center: Navigating the Complexities of Substituted Pyrazole Characterization

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for the characterization of substituted pyrazoles. As a cornerstone of many pharmaceuticals and functional materials, the unambiguous structural elucidation of these versatile heterocycles is paramount. However, their unique electronic properties, propensity for isomerism, and dynamic behavior in solution present a host of challenges for researchers.

            This guide is designed to be a practical resource for scientists in drug discovery and chemical research. Drawing from established analytical principles and field-proven experience, we will dissect common issues encountered during the characterization of substituted pyrazoles and provide actionable troubleshooting strategies. Our approach is rooted in understanding the 'why' behind the 'how,' empowering you to make informed decisions in your experimental design.

            Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Tautomerism and Isomerism Conundrum

            NMR is the workhorse for structural elucidation, yet for pyrazoles, it often presents a complex puzzle. Annular tautomerism and the frequent co-synthesis of regioisomers are the primary culprits behind ambiguous spectra.

            FAQ 1: My 1H and 13C NMR signals for the pyrazole core are broad, or I'm seeing fewer signals than expected. What's happening?

            Answer: This is a classic sign of prototropic tautomerism, a phenomenon where the N-H proton rapidly exchanges between the two nitrogen atoms (N1 and N2) in N-unsubstituted pyrazoles.[1][2] This exchange can occur on a timescale that is intermediate relative to the NMR experiment, leading to signal broadening. If the exchange is very fast, you will observe a single, time-averaged signal for the C3 and C5 carbons and their attached protons, which can be misleading.[1]

            Troubleshooting Guide: Tautomeric Exchange in NMR

            • Step 1: Solvent Study. The position of the tautomeric equilibrium is highly dependent on the solvent.[1][3] Rerun the NMR in a different solvent. Aprotic, non-polar solvents like CDCl3 or C6D6 may favor one tautomer or slow the exchange, whereas polar, hydrogen-bond-accepting solvents like DMSO-d6 can significantly influence the equilibrium and reveal the presence of both tautomers or sharpen signals by stabilizing one form.[3][4]

            • Step 2: Variable Temperature (VT) NMR. Lowering the temperature of the NMR experiment can slow down the proton exchange rate. This may "freeze out" the individual tautomers, resulting in the appearance of sharp, distinct signals for each form. This is a powerful technique for confirming that dynamic exchange is the cause of broadening.[1]

            • Step 3: Acidification. In some cases, adding a drop of trifluoroacetic acid (TFA) to the NMR tube can accelerate the proton exchange to a rate that is very fast on the NMR timescale.[1] This results in sharp, averaged signals, which, while not resolving the individual tautomers, can confirm the overall connectivity and purity of your sample.[1]

            • Step 4: 15N NMR. If available, 15N NMR is highly informative. The chemical shifts of the two nitrogen atoms are very different in the individual tautomers but will be averaged if the exchange is fast. Comparing liquid-state and solid-state 15N NMR can be particularly insightful, as tautomerism is often frozen in the solid state.[3][5]

            FAQ 2: My synthesis was expected to yield a single product, but the NMR spectrum shows two distinct sets of pyrazole signals. How can I determine if I have regioisomers?

            Answer: The synthesis of substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, frequently results in the formation of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles).[6][7][8] These isomers often have very similar physical properties, making them difficult to separate and requiring careful spectroscopic analysis for definitive assignment.[8][9]

            Troubleshooting Guide: Regioisomer Assignment

            • Step 1: 2D NMR is Essential. Do not rely on 1D NMR alone. The key to distinguishing regioisomers lies in through-space and through-bond correlations.

              • NOESY/ROESY: These experiments detect Nuclear Overhauser Effects between protons that are close in space. For an N-substituted pyrazole, a correlation between the N-substituent's protons and a proton on the pyrazole ring (at C5) is a definitive indicator of that regioisomer.[9][10]

              • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Look for 3JC-H correlations. For example, the protons of a substituent at the N1 position will show a correlation to both C3 and C5 of the pyrazole ring, but the pattern of correlations from substituents at C3 or C5 will be unique to each isomer.[10]

            • Step 2: Compare with Known Compounds. Search the literature for reported NMR data of similar pyrazole regioisomers. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are sensitive to the substitution pattern.[1][4]

            • Step 3: X-ray Crystallography. If you can grow suitable crystals, single-crystal X-ray diffraction provides unambiguous structural proof and is the gold standard for isomer assignment.[11][12]

            G start Ambiguous NMR Spectrum (Multiple Pyrazole Species) check_isomers Hypothesize Regioisomers Based on Synthesis start->check_isomers run_2d Acquire 2D NMR (NOESY & HMBC) check_isomers->run_2d analyze_noe Analyze NOESY Data run_2d->analyze_noe analyze_hmbc Analyze HMBC Data run_2d->analyze_hmbc noe_present Key N-Substituent to C5-H Correlation Present? analyze_noe->noe_present hmbc_confirm HMBC Correlations Match Expected Isomer? analyze_hmbc->hmbc_confirm assign_1 Regioisomer A Assigned noe_present->assign_1 Yes assign_2 Regioisomer B Assigned noe_present->assign_2 No hmbc_confirm->assign_1 Yes hmbc_confirm->assign_2 No inconclusive Data Inconclusive xray Pursue X-ray Crystallography inconclusive->xray

            Caption: Common fragmentation pathways in substituted pyrazoles.

            Section 3: Chromatography - The Separation Challenge

            The successful characterization of a substituted pyrazole often hinges on its initial purification. The similar polarities of regioisomers and other byproducts make chromatographic separation a significant hurdle. [6][13]

            FAQ 4: My pyrazole regioisomers are co-eluting on my silica gel column. How can I improve the separation?

            Answer: This is a very common problem. The subtle differences in the dipole moments of pyrazole regioisomers mean they often exhibit very similar retention factors (Rf) on standard stationary phases like silica gel. [13] Troubleshooting Guide: Separating Pyrazole Isomers

            IssueCauseRecommended Solution
            Co-elution on Silica Isomers have very similar polarity.Optimize Mobile Phase: Switch to a solvent system with different selectivities. For example, if you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane or a small amount of Methanol. Run a shallow gradient during flash chromatography. [13]
            Poor Resolution in HPLC Standard C18 or silica columns may not be sufficient.Switch Stationary Phase: For reverse-phase HPLC, try a phenyl-hexyl or a polar-embedded phase column, which can offer different interactions. For normal phase, consider alumina or diol-bonded phases.
            Separating Enantiomers Enantiomers have identical physical properties in achiral environments.Chiral Chromatography: Use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for resolving pyrazole enantiomers. [14][15]
            Sample Loading Issues Using a strong solvent to load the sample onto a column can cause band broadening and poor separation.Use Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of your column. [13]

            Experimental Protocol: Optimized Flash Chromatography for Regioisomer Separation

            • TLC Screening: Systematically screen different solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, DCM/MeOH) to find the eluent that provides the largest difference in Rf (ΔRf) between your isomers.

            • Column Packing: Pack a silica gel column using the initial, low-polarity mobile phase identified in your TLC screen.

            • Dry Loading: Adsorb your crude mixture onto a small amount of silica gel as described in the table above.

            • Elution: Start the elution with the low-polarity solvent. Gradually and slowly increase the polarity (shallow gradient). This is crucial for resolving compounds with close Rf values.

            • Fraction Collection: Collect small fractions and monitor them carefully by TLC to identify the pure, separated isomers. [13]

            References

            • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

            • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

            • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

            • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. Available at: [Link]

            • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

            • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]

            • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

            • Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed. Available at: [Link]

            • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

            • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

            • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

            • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. Available at: [Link]

            • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

            • Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. Available at: [Link]

            • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

            • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

            • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

            • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

            • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Drug Invention Today. Available at: [Link]

            • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. Available at: [Link]

            • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

            • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. Available at: [Link]

            • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]

            Sources

            Validation & Comparative

            In Vitro vs. In Vivo Activity of Isobutyl Pyrazole Compounds: A Comparative Technical Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            The following guide provides an in-depth technical comparison of the in vitro and in vivo activity of isobutyl pyrazole compounds . This analysis focuses on specific case studies where the isobutyl group (–CH₂–CH(CH₃)₂) plays a critical structural role, contrasting its success in hydrophobic pocket targeting against its limitations in sterically constrained receptor sites.

            Executive Summary: The Isobutyl "Lipophilic Anchor"

            Isobutyl pyrazole derivatives represent a specialized subclass of nitrogen heterocycles where the isobutyl group functions as a lipophilic anchor . Unlike smaller alkyl groups (methyl, ethyl) or rigid aryl groups, the isobutyl moiety offers a unique balance of flexible bulk and hydrophobicity .

            • In Vitro Utility: The isobutyl group excels in occupying large, hydrophobic enzymatic pockets (e.g., N-myristoyltransferase), often boosting potency by 10–100 fold compared to smaller analogues.

            • In Vivo Translation: Success depends heavily on metabolic stability. While the isobutyl group improves membrane permeability (logP), it is susceptible to oxidative hydroxylation, which can limit half-life unless flanked by protecting groups.

            Critical Case Studies: Comparative Performance

            This section analyzes three distinct therapeutic targets to illustrate where isobutyl pyrazoles succeed and where they fail.

            Case Study A: Success in Antifungal Targets (N-Myristoyltransferase Inhibition)

            Compound: DDD86481 (Pyrazyl sulfonamide derivative) Target: Aspergillus fumigatusN-myristoyltransferase (AfNMT)[1][2]

            In this series, the isobutyl group at the pyrazole 3-position was pivotal for potency.[3] It packs against a hydrophobic cluster (Phe155, Phe278, Val432), a "lock-and-key" fit that smaller groups could not achieve.

            MetricIsobutyl-Pyrazole (DDD86481)Methyl-Pyrazole AnalogueImprovement
            In Vitro Potency (IC₅₀) 12 nM > 500 nM>40x Potency
            Binding Mode Perfect hydrophobic packingLoose fit; water-bridged gapsHigh Affinity
            Ligand Efficiency 0.350.28Optimized

            In Vivo Outcome: The compound demonstrated fungicidal activity in whole-cell assays. However, for full animal efficacy (rodent models), the series required optimization to "Compound 34c" to balance the lipophilicity (LELP score) for better oral bioavailability.

            Case Study B: Failure in Adenosine Receptors (Steric Clash)

            Compound: 8-(1-isobutyl-1H-pyrazol-4-yl) xanthine Target: Adenosine A2B Receptor (Asthma/Inflammation)

            Here, the isobutyl group proved detrimental . The A2B receptor binding pocket is sterically constrained.

            Substituent (R)affinity (
            
            
            , nM)
            Selectivity (vs A1)Conclusion
            Methyl 1.2 nMHighOptimal Fit
            Ethyl 2.5 nMHighTolerated
            Isobutyl > 100 nM Low Steric Clash

            Mechanism of Failure: The branching of the isobutyl group created a steric conflict within the narrow cleft of the receptor, preventing the hydrogen bonding network required for high-affinity antagonism.

            Mechanistic Visualization

            The following diagram illustrates the divergent pathways of isobutyl pyrazole activity based on the target binding site architecture.

            IsobutylActivity Isobutyl Isobutyl Pyrazole (Ligand) Target_Hydrophobic Target: Hydrophobic Pocket (e.g., NMT, Kinase) Isobutyl->Target_Hydrophobic Binding Target_Constrained Target: Steric Cleft (e.g., GPCR/Adenosine) Isobutyl->Target_Constrained Binding Interaction_Good Van der Waals Packing Target_Hydrophobic->Interaction_Good Interaction_Bad Steric Hindrance Target_Constrained->Interaction_Bad Outcome_InVitro_Good High Potency (Low IC50) Interaction_Good->Outcome_InVitro_Good Outcome_InVitro_Bad Low Affinity (High Ki) Interaction_Bad->Outcome_InVitro_Bad Outcome_InVivo_Good Efficacy (If Metabolically Stable) Outcome_InVitro_Good->Outcome_InVivo_Good Translation Outcome_InVivo_Bad Clearance/Toxicity (Oxidative Metabolism) Outcome_InVitro_Good->Outcome_InVivo_Bad Metabolic Liability

            Caption: Decision tree showing how the isobutyl group's structural properties dictate biological success or failure depending on the target environment.

            Experimental Protocols

            To replicate the data discussed, use the following self-validating protocols.

            Protocol A: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

            Validates the hydrophobic binding affinity of the isobutyl group.

            • Reagent Prep: Dissolve isobutyl pyrazole compounds in DMSO (10 mM stock).

            • Enzyme Mix: Dilute recombinant AfNMT to 50 ng/mL in assay buffer (50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 0.1% Triton X-100).

            • Substrate Addition: Add biotinylated peptide substrate (e.g., GLY-ASK-LSQ) at

              
               concentration (typically 2-5 µM) and [3H]-Myristoyl-CoA.
              
            • Reaction: Incubate for 20 min at 30°C.

            • Termination: Stop reaction with 7.5 M guanidine hydrochloride.

            • Detection: Transfer to streptavidin-coated flashplates/beads. Read scintillation counts.

            • Validation: Z-factor must be > 0.5. Reference standard (e.g., DDD85646) must yield IC₅₀ ~20 nM.

            Protocol B: In Vivo Fungal Survival Assay (Whole Organism)

            Validates membrane permeability and metabolic stability.

            • Inoculum: Prepare Aspergillus fumigatus conidia suspension (

              
               spores/mL) in RPMI 1640 medium.
              
            • Dosing: Add isobutyl pyrazole (serial dilutions: 0.01 – 100 µg/mL) to 96-well flat-bottom plates.

            • Incubation: 37°C for 48 hours.

            • Readout: Measure Optical Density (OD₆₀₀) or use Resazurin (Alamar Blue) for metabolic viability.

            • Endpoint: Determine MIC (Minimum Inhibitory Concentration).

              • Note: A large gap between Enzyme IC₅₀ and Whole Cell MIC suggests poor permeability or efflux pumping.

            Comparative Data Summary

            The table below synthesizes data from multiple studies to benchmark isobutyl pyrazoles against standard "Aryl" or "Methyl" equivalents.

            Target ClassCompound SeriesIsobutyl Activity (In Vitro)Comparator (Aryl/Methyl)In Vivo Status
            Fungal NMT Pyrazole SulfonamidesIC₅₀: 12 nM (Excellent)Methyl: >500 nM (Poor)Validated (Fungicidal)
            Adenosine A2B XanthinesKi: >100 nM (Inactive)Methyl: 1.2 nM (Potent)N/A (Failed In Vitro)
            Trypanothione 4-AminopyrazolesIC₅₀: >100 µM (Inactive)3-F-Phenyl: 0.09 µMFailed (Low Potency)
            COX-2 Diaryl PyrazolesIC₅₀: 0.33 µM (Moderate)Phenyl: 0.05 µM (High)Moderate Anti-inflammatory

            Key Takeaway: The isobutyl group is a "high risk, high reward" substituent. It is ideal for filling defined hydrophobic voids (NMT) but fails in flat or sterically tight pockets (TryS, Adenosine) where aromatic stacking or small volume is required.

            References

            • Design and Synthesis of N-Myristoyltransferase Inhibitors. Source: ACS Chemical Biology (2015). Describes the discovery of DDD86481 and the critical role of the isobutyl group in hydrophobic packing.

            • Novel 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines: High affinity and selective A2B adenosine receptor antagonists. Source: Journal of Medicinal Chemistry (2006). Details the SAR study where isobutyl substitution led to a loss of affinity due to steric hindrance.

            • Design, Synthesis and Biological Evaluation of Trypanosoma brucei Trypanothione Synthetase Inhibitors. Source: ChemMedChem (2014). Demonstrates the inactivity of N-isobutyl derivatives compared to aryl analogues in this specific target.

            • In-Vitro vs. In-Vivo Performance of Pyrazole Compounds. Source: BenchChem Guides. General overview of pyrazole scaffold performance in biological systems.

            Sources

            Safety Operating Guide

            A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-isobutyl-1H-pyrazole-5-carboxylate

            Author: BenchChem Technical Support Team. Date: February 2026

            As researchers and drug development professionals, our work extends beyond discovery and synthesis to encompass the entire lifecycle of a chemical, including its responsible disposal. Methyl 3-isobutyl-1H-pyrazole-5-carboxylate, a member of the versatile pyrazole class of heterocyclic compounds, is integral to various research applications due to its potential biological activities.[1][2][3] Proper management of its waste is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship.

            This guide provides a comprehensive, step-by-step framework for the safe disposal of methyl 3-isobutyl-1H-pyrazole-5-carboxylate. The procedures outlined are grounded in a conservative approach, synthesizing data from structurally similar pyrazole derivatives to ensure the highest standards of safety in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

            Hazard Assessment and Precautionary Principles

            A thorough understanding of potential hazards is the foundation of safe disposal. While data for the specific title compound is limited, information from analogous pyrazole-carboxylate structures indicates a consistent hazard profile. It is prudent to assume methyl 3-isobutyl-1H-pyrazole-5-carboxylate exhibits similar properties.

            Assumed Hazard Profile based on Analogous Compounds:

            Hazard ClassificationDescriptionRationale / Supporting Compounds
            Acute Toxicity, Oral Harmful if swallowed.[4][5]Based on data for methyl 3-nitro-1H-pyrazole-5-carboxylate and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
            Skin Corrosion/Irritation Causes skin irritation.[4][5][6][7]Based on data for Methyl 1H-pyrazole-3-carboxylate and other pyrazole derivatives.
            Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6][7]Consistent finding across multiple pyrazole-carboxylate compounds.
            Specific Target Organ Toxicity May cause respiratory irritation.[4][5][6]A potential hazard associated with inhalation of the solid compound.

            Core Precautionary Principle: All waste streams containing methyl 3-isobutyl-1H-pyrazole-5-carboxylate, regardless of concentration or form, must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of via standard trash or sanitary sewer systems.[8][9] Evaporation in a fume hood is not a permissible disposal method.[9]

            Chemical Incompatibilities: To prevent dangerous reactions within waste containers, avoid mixing with:

            • Strong oxidizing agents

            • Strong bases

            • Amines

            • Strong reducing agents[10]

            Waste Stream Identification and Segregation

            Effective disposal begins with correctly identifying and segregating waste at the point of generation. This prevents accidental chemical reactions and ensures compliance with disposal facility requirements. The following workflow provides a logical pathway for managing waste containing this compound.

            G cluster_0 cluster_1 Step 1: Identify Waste Form cluster_2 Step 2: Segregate and Contain cluster_3 Step 3: Final Disposal Path start Waste Generation Point (Contains Methyl 3-isobutyl-1H-pyrazole-5-carboxylate) form_decision What is the physical form? start->form_decision solid_waste Solid Waste Container (Labeled 'Hazardous Solid Chemical Waste') form_decision->solid_waste  Solid (Unused reagent, contaminated an absorbent, PPE, glassware) liquid_waste Liquid Waste Container (Labeled 'Hazardous Liquid Chemical Waste') form_decision->liquid_waste  Liquid (Reaction mixtures, solutions, rinsate) rinse_protocol Perform Triple Rinse Protocol (See Protocol 4) form_decision->rinse_protocol  Empty Reagent Container ehs_pickup Store securely in lab's Satellite Accumulation Area. Arrange for pickup by Institutional EHS. solid_waste->ehs_pickup liquid_waste->ehs_pickup rinse_protocol->liquid_waste  Collect all rinsate   rinse_protocol->ehs_pickup  Dispose of decontaminated, defaced container per EHS policy  

            Caption: Waste Disposal Decision Workflow.

            Step-by-Step Disposal Protocols

            Adherence to standardized protocols is critical for ensuring safety and regulatory compliance. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, when handling chemical waste.

            Protocol 1: Unused or Waste Solid Compound

            This protocol applies to the pure solid compound that is expired, off-specification, or no longer needed.

            • Preparation: Designate a clearly labeled, sealable waste container. The label must include "Hazardous Waste," the full chemical name "methyl 3-isobutyl-1H-pyrazole-5-carboxylate," and the primary hazard warnings (Irritant, Harmful).

            • Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust. If dust is unavoidable, perform the transfer within a certified chemical fume hood.

            • Containment: Securely close the container lid. Ensure the exterior is clean and free of contamination.

            • Storage: Store the container in your laboratory's designated Satellite Accumulation Area, away from incompatible materials.

            Protocol 2: Solutions and Liquid Waste

            This protocol covers reaction mixtures, mother liquors, and solutions used for rinsing that contain the compound.

            • Preparation: Use a dedicated, leak-proof container approved for liquid hazardous waste.[11] It must be chemically compatible with the solvent used (e.g., a glass container for organic solvents).

            • Labeling: Label the container with "Hazardous Waste," the full chemical name of all components (including solvents), their approximate concentrations, and relevant hazard warnings.

            • Transfer: Carefully pour the liquid waste into the container using a funnel.

            • Containment: Seal the container tightly. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

            • Storage: Store the container in secondary containment (such as a chemical-resistant tray) within the Satellite Accumulation Area.

            Protocol 3: Contaminated Labware and Debris

            This protocol is for disposable items such as gloves, weighing papers, absorbent pads from spills, and contaminated silica gel.

            • Collection: Place all contaminated solid items into a designated hazardous solid waste container, which can be a durable, lined cardboard box or a plastic drum.

            • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants.

            • Accumulation: Once full, securely seal the container or liner for disposal.

            Protocol 4: Empty Reagent Containers

            An "empty" container may still hold hazardous residue. Decontamination via triple-rinsing is a standard and effective procedure.[8]

            • First Rinse: Add a suitable solvent (e.g., ethanol or acetone) to the empty container, filling it to about 10% of its volume. Secure the cap and swirl to rinse all interior surfaces.

            • Collect Rinsate: Decant the solvent rinsate into your designated hazardous liquid waste container as described in Protocol 2.[8]

            • Repeat: Perform the rinse two more times, collecting the rinsate each time.

            • Final Disposal: After the third rinse, allow the container to air-dry in a fume hood. Deface or completely remove the original label. The now-decontaminated container can typically be disposed of in regular trash or glass recycling, but you must confirm this with your institution's specific EHS guidelines.[8]

            Spill Management

            In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

            • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab.

            • Protect: Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat.

            • Contain: Cover the spill with a suitable absorbent material (e.g., vermiculite or a commercial chemical absorbent pad).

            • Collect: Once absorbed, carefully scoop the material into a designated hazardous waste container.

            • Decontaminate: Clean the spill area with a suitable solvent and paper towels, disposing of all cleaning materials as hazardous solid waste.

            • Report: Report the spill to your laboratory supervisor and institutional EHS office, as required by policy.

            Final Disposal and Documentation

            The ultimate disposal of hazardous waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[9]

            • Waste Pickup: Follow your institution’s procedures to request a hazardous waste pickup. This typically involves submitting an online form or attaching a specific waste tag to the container.[9]

            • Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of. This documentation should include the chemical name, quantity, and date of disposal, and is essential for regulatory compliance.[8][11]

            By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research enterprise.

            References

            • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
            • Fisher Scientific. (2023, September 5). Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carboxylic acid.
            • Research Journal of Pharmacy and Technology. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from Research Journal of Pharmacy and Technology.
            • PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

            • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
            • Thermo Fisher Scientific. (2025, December 24). Methyl 1H-pyrazole-3-carboxylate - Safety Data Sheet.
            • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
            • PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

            • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
            • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications.
            • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
            • Sigma-Aldrich. (n.d.). 3-Methylpyrazole-5-carboxylic acid 97%.
            • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
            • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
            • Journal of Emerging Technologies and Innovative Research. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst.
            • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
            • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
            • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
            • Biosynth Carbosynth. (2021, May 18). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet.
            • Sigma-Aldrich. (n.d.). Methyl 1H-pyrrole-3-carboxylate 97%.

            Sources

            ×

            Retrosynthesis Analysis

            AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

            One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

            Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

            Strategy Settings

            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
            Model Template_relevance
            Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
            Top-N result to add to graph 6

            Feasible Synthetic Routes

            Reactant of Route 1
            Reactant of Route 1
            methyl 3-isobutyl-1H-pyrazole-5-carboxylate
            Reactant of Route 2
            Reactant of Route 2
            methyl 3-isobutyl-1H-pyrazole-5-carboxylate

            Avertissement et informations sur les produits de recherche in vitro

            Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.